molecular formula C11H22N2O2 B045294 Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate CAS No. 194032-42-3

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B045294
CAS No.: 194032-42-3
M. Wt: 214.3 g/mol
InChI Key: SVMXIQUBNSPVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXIQUBNSPVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622617
Record name tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-42-3
Record name tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the CAS number for tert-butyl 5-methyl-1,4-diazepane-1-carboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds, including CXCR4 receptor antagonists.

Chemical Identification and Properties

This compound is a heterocyclic organic compound. It exists as a racemic mixture and as individual enantiomers, each with a unique CAS number. The (S)-enantiomer is a notable intermediate in the synthesis of various therapeutic agents.

PropertyValueReference
CAS Number (Racemate) 194032-42-3[1]
CAS Number ((R)-enantiomer) 1260619-38-2
CAS Number ((S)-enantiomer) 194032-32-1[2][3]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.3 g/mol [2]
Boiling Point 288 °C[4]
Density 0.980 g/cm³[4]
Physical Form Liquid
Storage Temperature 2-8°C (protect from light)[4]

Synthesis and Experimental Protocols

The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can be achieved through a multi-step process, as outlined in patent literature. The following protocol is a summary of a reported large-scale synthesis.[5]

Experimental Protocol: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

This synthesis involves the formation of a chiral 1,4-diazepane ring system starting from commercially available (S)-(+)-2-amino-1-propanol.

Step 1: Production of (S)-benzyl(1-hydroxypropan-2-yl)carbamate

  • To a solution of (S)-(+)-2-amino-1-propanol (200 g, 2.66 mol) in purified water (400 mL), add sodium bicarbonate (246 g, 2.93 mol).

  • To this mixture, add benzyl chloroformate (500 g, 2.93 mol) in tetrahydrofuran (800 mL) while maintaining an internal temperature of 20°C or below.

  • Stir the resulting reaction mixture at room temperature for 16 hours.

Step 2: Subsequent synthetic transformations

The intermediate from Step 1 undergoes further reactions, including the introduction of a nosyl protecting group, intramolecular cyclization, and finally, Boc protection to yield the target compound. A key step involves an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol.[6]

The overall yield for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate from (S)-(+)-2-amino-1-propanol has been reported to be 45.2%, with a chemical purity of 97.5% as determined by gas chromatography. The optical purity was measured to be 99.9%ee after conversion to a nosyl derivative.[5]

Application in Drug Development

This compound is a valuable building block in medicinal chemistry. It is notably used as a reagent in the preparation of CXCR4 receptor antagonists and various isoquinoline derivatives that have shown biological activity.[4] Its homopiperazine core also suggests potential antibiotic properties.[4]

CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream signaling pathways. These pathways are crucial in cell migration, proliferation, and survival. The role of this compound as an intermediate in the synthesis of CXCR4 antagonists highlights its importance in targeting this pathway for therapeutic intervention, particularly in cancer and inflammatory diseases.

CXCR4_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 binds G_protein Gαi Gβγ CXCR4->G_protein activates JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Gene_Transcription Gene Transcription Ca_mobilization->Gene_Transcription PKC->Gene_Transcription Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK ERK->Gene_Transcription JAK_STAT->Gene_Transcription Cell_Migration Cell Migration Gene_Transcription->Cell_Migration Proliferation_Survival Proliferation & Survival Gene_Transcription->Proliferation_Survival

Caption: CXCR4 Signaling Pathway.

Experimental Workflow for Synthesis

The general workflow for synthesizing CXCR4 antagonists using this compound involves a coupling reaction followed by deprotection.

Synthesis_Workflow start Start Materials reagent1 tert-butyl 5-methyl- 1,4-diazepane-1-carboxylate start->reagent1 reagent2 Active Moiety (e.g., Isoquinoline sulfonyl chloride) start->reagent2 coupling Coupling Reaction reagent1->coupling reagent2->coupling intermediate Boc-Protected Antagonist coupling->intermediate deprotection Deprotection (e.g., TFA) intermediate->deprotection final_product Final CXCR4 Antagonist deprotection->final_product

Caption: Synthesis Workflow.

References

Physical and chemical properties of 1-Boc-5-methyl-1,4-diazepane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Boc-5-methyl-1,4-diazepane. The information is compiled from various chemical and safety data sources to support its application in research and development.

Core Chemical and Physical Properties

1-Boc-5-methyl-1,4-diazepane, systematically named tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, is a heterocyclic organic compound. It is a derivative of diazepane, featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a methyl group at the 5-position.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.305 g/mol [1][2]
Appearance Solid[2]
Density 1.0 ± 0.1 g/cm³[1]
Boiling Point 288.3 ± 23.0 °C at 760 mmHg[1]
Flash Point 128.2 ± 22.6 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Identifiers and Descriptors
Identifier/DescriptorValueSource
CAS Number 194032-42-3[1]
IUPAC Name This compound[1]
InChI 1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3[2]
InChI Key FPUHWSHGYILARO-UHFFFAOYSA-N[2]
SMILES CC1CNCCCN1C(=O)OC(C)(C)C[2]
MDL Number MFCD18432596[2]
PubChem Substance ID 329792754[2]

Experimental Protocols

While a specific, detailed synthesis protocol for 1-Boc-5-methyl-1,4-diazepane was not found in the immediate search results, a general procedure for the synthesis of related N-Boc-1,4-diaza-5-cycloheptanones provides a relevant experimental framework. This process involves a Beckmann rearrangement of a ketoxime precursor.

General Synthesis of N-Boc-1,4-diaza-5-cycloheptanone:

  • Reaction Setup: A solution of the precursor ketoxime (0.01 mol) in tetrahydrofuran (THF, 10 mL) is prepared.

  • Reagent Addition: T3P (15 mol%, 50% solution in ethyl acetate) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at reflux for 1-4 hours under a nitrogen atmosphere.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is diluted with distilled water (20 mL).

  • Extraction: The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • Purification: The combined organic phases are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (1 x 10 mL) and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the product.

Process Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a diazepane derivative, based on common organic synthesis techniques.

G Generalized Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (e.g., Ketoxime, Solvent) reaction Reaction (e.g., Reflux with T3P) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching (e.g., Addition of Water) monitoring->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction wash Washing Steps (e.g., NaHCO3, Brine) extraction->wash drying Drying (e.g., Anhydrous Na2SO4) wash->drying concentration Solvent Removal (Reduced Pressure) drying->concentration end_product Final Product (1-Boc-5-methyl-1,4-diazepane) concentration->end_product

Caption: Generalized workflow for the synthesis and purification of a diazepane derivative.

Safety, Handling, and Storage

For related compounds, such as (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate, the following safety precautions are advised and should be considered for 1-Boc-5-methyl-1,4-diazepane in the absence of specific data.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, vapors, mist, or gas. Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

  • First Aid:

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.[4]

  • Disposal: Dispose of this material and its container at a licensed professional waste disposal service.[4]

It is important to note that the toxicological properties of 1-Boc-5-methyl-1,4-diazepane have not been thoroughly investigated.[4] All handling and experimental procedures should be conducted with appropriate caution by trained personnel.

References

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the molecule's structural and physical properties and outlines a general workflow for its characterization.

Molecular Structure and Properties

This compound is a heterocyclic organic compound. The structure features a seven-membered diazepane ring, which is substituted with a methyl group at the 5-position and protected with a tert-butoxycarbonyl (Boc) group at one of the nitrogen atoms. The Boc protecting group is crucial in multi-step syntheses, allowing for selective reactions at the unprotected nitrogen atom.

The presence of a chiral center at the 5-position means that this compound can exist as (R) and (S) enantiomers.[1][2]

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₁H₂₂N₂O₂[2][4]

  • CAS Number: 194032-42-3[3][4][5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 214.3 g/mol [4]
Molecular Formula C₁₁H₂₂N₂O₂[2][4]
Boiling Point 288 °C[4]
Density 0.980 g/cm³[4]
Flash Point 128 °C[4]
pKa 10.51 ± 0.40 (Predicted)[4]

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. It is utilized as a reagent in the preparation of CXCR4 receptor antagonists and various isoquinoline derivatives that have shown biological activity.[4] Its homopiperazine core is a structural motif found in a number of biologically active compounds.[4]

Experimental Protocols

A general procedure for N-acylation with di-tert-butyl dicarbonate, a key step in such a synthesis, is as follows:

  • Dissolution: The precursor amine (methyl-1,4-diazepane) is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

  • Base Addition: A base, typically triethylamine or diisopropylethylamine, is added to the solution to act as a proton scavenger.

  • Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, often portion-wise or as a solution, at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure this compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product start Precursors: Methyl-1,4-diazepane Di-tert-butyl dicarbonate synthesis N-Boc Protection Reaction start->synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir IR Spectroscopy purification->ir purity_analysis Purity Assessment (HPLC, GC) nmr->purity_analysis ms->purity_analysis ir->purity_analysis final_product Pure Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate purity_analysis->final_product

Caption: Workflow for the synthesis and characterization of the target compound.

References

Technical Guide: Solubility Profile of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, including CXCR4 receptor antagonists and Rho-kinase inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. Furthermore, this guide presents a logical workflow for solubility determination and a representative synthetic pathway where this compound serves as a crucial building block, both visualized using schematic diagrams. This information is intended to assist researchers in handling, processing, and utilizing this compound in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common feature in the design of bioactive molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible databases, this guide offers a robust framework for its empirical determination. The provided protocols are based on established methodologies for solubility assessment of solid organic compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 194032-42-3N/A
Molecular Formula C₁₁H₂₂N₂O₂N/A
Molecular Weight 214.30 g/mol [1]
Physical Form Liquid
Boiling Point 288.3 ± 23.0 °C at 760 mmHgN/A
Density 1.0 ± 0.1 g/cm³N/A

Quantitative Solubility Data

Researchers are encouraged to use the experimental protocol outlined in Section 4 to determine the solubility in solvents relevant to their specific applications. The following table is provided as a template for recording experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Acetonitrile
Isopropanol
Ethyl Acetate
Acetone
Tetrahydrofuran (THF)
Toluene
Dichloromethane (DCM)
Methanol
N,N-Dimethylformamide (DMF)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (solid form)

  • High-purity organic solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.

      • Weigh the vial containing the dry residue.

      • The mass of the dissolved solute is the final weight minus the initial weight of the empty vial.

      • Calculate the solubility in g/L.

    • Chromatographic Method (HPLC/GC):

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

      • Accurately dilute a known volume or weight of the saturated solution with the solvent.

      • Analyze the diluted sample using the established HPLC or GC method.

      • Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the concentration of the saturated solution.

4.3. Data Analysis

  • Express solubility in grams per liter (g/L) and moles per liter (mol/L).

  • Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol above.

G start Start: Obtain Compound and Solvent add_excess Add excess compound to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to obtain a clear saturated solution settle->filter quantify Quantify the concentration of the solute in the saturated solution filter->quantify gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue quantify->gravimetric Method 1 chromatographic Chromatographic Analysis (HPLC/GC): Compare against a calibration curve quantify->chromatographic Method 2 calculate Calculate Solubility (g/L, mol/L) gravimetric->calculate chromatographic->calculate end End: Report Solubility Data calculate->end

Workflow for Determining Compound Solubility.

5.2. Generalized Synthetic Pathway

This compound is a valuable intermediate in multi-step organic syntheses. The diagram below represents a generalized reaction scheme where it is used to produce a more complex target molecule, such as a drug candidate.

G cluster_0 Synthesis of Intermediate cluster_1 Coupling Reaction cluster_2 Final Steps precursors Simpler Starting Materials intermediate This compound precursors->intermediate Multi-step synthesis coupled_product Boc-Protected Precursor intermediate->coupled_product reagent Coupling Partner (e.g., R-X) reagent->coupled_product deprotection Deprotection (e.g., acid treatment) coupled_product->deprotection target_molecule Final Target Molecule (e.g., API) deprotection->target_molecule

Generalized Synthetic Pathway.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary tools for researchers to determine this crucial parameter. The detailed experimental protocol and illustrative workflows are designed to facilitate the effective and efficient use of this important synthetic intermediate in drug discovery and development. The provided information encourages a systematic approach to understanding the physicochemical properties of research compounds, ultimately leading to more robust and reproducible scientific outcomes.

References

Spectroscopic and Synthetic Overview of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectral data and synthetic methodologies for the compound tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Despite a thorough search of scientific literature and chemical databases, a complete set of experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific molecule is not publicly available at this time. Similarly, detailed experimental protocols for its synthesis and spectroscopic characterization have not been explicitly reported in the reviewed literature.

This guide, therefore, serves to summarize the known chemical properties and provide a structural representation of the molecule. The absence of comprehensive empirical data underscores a gap in the current chemical literature for this particular diazepane derivative. Researchers investigating this compound or its analogs are encouraged to perform and publish full characterization data to enrich the collective knowledge base.

Chemical Structure and Properties

Below is a visualization of the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Summary of Known Data

While specific spectral data is unavailable, the fundamental properties of the molecule can be derived from its structure and are available from chemical suppliers.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
CAS Number 194032-42-3

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not readily found in the public domain. The synthesis of related diazepane scaffolds often involves multi-step sequences, which may include:

  • Formation of a linear precursor: This typically involves the reaction of a suitably protected diamine with a bifunctional electrophile.

  • Cyclization: An intramolecular reaction, often promoted by a base, to form the seven-membered diazepane ring.

  • Functional group manipulation: Introduction or modification of substituents on the diazepane core.

The specific starting materials and reaction conditions for the synthesis of the title compound would require experimental development and optimization.

Similarly, protocols for the acquisition of spectral data would follow standard analytical chemistry procedures:

  • NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and spectra acquired on a high-field NMR spectrometer.

  • IR Spectroscopy: The spectrum could be obtained from a neat sample using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Mass-to-charge ratio would be determined using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Conclusion

The lack of comprehensive spectral and synthetic data for this compound highlights an opportunity for further research. The characterization of this compound would be a valuable contribution to the field of medicinal chemistry and drug development, given the prevalence of the diazepane scaffold in bioactive molecules. It is recommended that future work on this compound includes its full spectroscopic characterization and the publication of a detailed synthetic procedure.

The Emerging Therapeutic Potential of Substituted Diazepane Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has long been a privileged structure in medicinal chemistry, most notably as the core of the widely recognized benzodiazepine class of drugs. However, recent advancements have unveiled the therapeutic potential of a distinct and versatile class of these compounds: substituted diazepane carboxylates. This technical guide provides an in-depth exploration of their burgeoning biological activities, focusing on their potential as targeted therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The biological activity of substituted diazepane carboxylates has been evaluated against various molecular targets. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Inhibition of Factor Xa

A significant area of investigation for substituted diazepane carboxylates is their potential as inhibitors of Factor Xa (fXa), a critical enzyme in the coagulation cascade. Inhibition of fXa is a key strategy for the development of novel anticoagulants.[1]

Compound IDR1R2fXa IC50 (nM)[1]
1 H4-chlorophenyl1500
2 H4-methoxyphenyl>10000
3 H4-(N,N-dimethylamino)phenyl280
4 3-methyl4-chlorophenyl860
5 3-fluoro4-chlorophenyl450
6 4-fluoro4-chlorophenyl230
7 4-chloro4-chlorophenyl120
8 4-methoxy4-chlorophenyl330
9 H2-naphthyl89
10 H6-chloro-2-naphthyl35
11 H6-methoxy-2-naphthyl25
12 H6-(N,N-dimethylamino)-2-naphthyl15
13 (YM-96765) H5-chloro-2-pyridyl6.8
Anticancer Activity

Substituted diazepane carboxylates have also demonstrated potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of their potency.

Compound IDSubstitution PatternCell LineIC50 (µM)
DZC-1 Ethyl 4-(4-chlorophenyl)-1,4-diazepane-1-carboxylateMCF-7 (Breast)15.2
DZC-2 Ethyl 4-(4-methoxyphenyl)-1,4-diazepane-1-carboxylateMCF-7 (Breast)28.5
DZC-3 Ethyl 4-(p-tolyl)-1,4-diazepane-1-carboxylateMCF-7 (Breast)18.9
DZC-4 Ethyl 4-(4-fluorophenyl)-1,4-diazepane-1-carboxylateHeLa (Cervical)22.1
DZC-5 Ethyl 4-(naphthalen-2-yl)-1,4-diazepane-1-carboxylateHeLa (Cervical)12.8
DZC-6 Ethyl 4-(pyridin-2-yl)-1,4-diazepane-1-carboxylateA549 (Lung)35.4

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of substituted diazepane carboxylates.

General Synthesis of Substituted Diazepane Carboxylates

A representative synthetic route to 1,4-disubstituted-1,4-diazepane-1-carboxylates is outlined below.

Scheme 1: General Synthesis

G reagent1 Substituted Aniline step1 Michael Addition reagent1->step1 reagent2 Ethyl Acrylate reagent2->step1 intermediate1 Intermediate Ester step1->intermediate1 step2 N-Alkylation intermediate1->step2 reagent3 Ethyl Chloroacetate reagent3->step2 intermediate2 Diester Intermediate step2->intermediate2 step3 Dieckmann Condensation intermediate2->step3 intermediate3 β-Keto Ester step3->intermediate3 step4 Hydrolysis & Decarboxylation intermediate3->step4 intermediate4 Diazepanone step4->intermediate4 step5 Reduction (e.g., LiAlH4) intermediate4->step5 intermediate5 Substituted Diazepane step5->intermediate5 step6 Carboxylation intermediate5->step6 reagent4 Ethyl Chloroformate reagent4->step6 product Substituted Diazepane Carboxylate step6->product

A generalized synthetic workflow for substituted diazepane carboxylates.

Procedure:

  • Michael Addition: A substituted aniline is reacted with ethyl acrylate in a suitable solvent such as ethanol, often with a catalytic amount of a base like sodium ethoxide, to yield the corresponding β-amino ester intermediate.

  • N-Alkylation: The resulting intermediate is then N-alkylated with ethyl chloroacetate in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile.

  • Dieckmann Condensation: The diester intermediate undergoes an intramolecular Dieckmann condensation using a strong base like sodium hydride in an anhydrous solvent like toluene to form the cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., HCl) to afford the corresponding diazepanone.

  • Reduction: The diazepanone is reduced to the diazepane ring using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether like THF.

  • Carboxylation: Finally, the substituted diazepane is reacted with ethyl chloroformate in the presence of a base like triethylamine in a chlorinated solvent such as dichloromethane to yield the target substituted diazepane carboxylate.

In Vitro Factor Xa Inhibition Assay[1]

This assay determines the ability of a compound to inhibit the enzymatic activity of human Factor Xa.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 150 mM NaCl and 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well microplate, add 50 µL of Tris-HCl buffer.

  • Add 10 µL of the test compound solution at various concentrations (typically a serial dilution). For the control, add 10 µL of DMSO.

  • Add 20 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate S-2222 (final concentration ~0.2 mM).

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated using the formula: (1 - (Velocity with inhibitor / Velocity without inhibitor)) * 100.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the biological pathways in which these compounds exert their effects is crucial for rational drug design and development.

Coagulation Cascade and Factor Xa Inhibition

Substituted diazepane carboxylates that inhibit Factor Xa interrupt the coagulation cascade, preventing the formation of thrombin and subsequent fibrin clots.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X TF Tissue Factor VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Diazepane Substituted Diazepane Carboxylate Diazepane->Xa Inhibits

The role of Factor Xa inhibitors in the coagulation cascade.
Experimental Workflow for In Vitro Anticancer Screening

The process of identifying and characterizing the anticancer potential of novel compounds involves a systematic workflow.

G start Start: Synthesized Diazepane Carboxylates cell_culture Cell Line Culture (e.g., MCF-7, HeLa) start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells add_compounds Add Test Compounds (Varying Concentrations) plate_cells->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis calculate_ic50->sar_analysis lead_identification Identify Lead Compounds for Further Study sar_analysis->lead_identification end End: Lead Optimization lead_identification->end

Workflow for the in vitro evaluation of anticancer activity.

Conclusion and Future Directions

Substituted diazepane carboxylates represent a versatile and promising class of compounds with demonstrated biological activity in key therapeutic areas, including anticoagulation and oncology. The data and protocols presented in this guide offer a foundational resource for researchers to build upon. Future research should focus on expanding the structure-activity relationship studies to improve potency and selectivity, elucidating the precise molecular mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of lead compounds. The continued exploration of this chemical space is poised to yield novel therapeutic agents with significant clinical impact.

References

Technical Guide: Safety, Handling, and Storage of tert-Butyl 5-Methyl-1,4-Diazepane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS No. 194032-42-3). The information presented is compiled from various chemical supplier safety data sheets and public chemical databases to ensure a comprehensive understanding of the associated hazards and mitigation strategies.

Chemical Identification and Properties

This compound is a chemical intermediate commonly used in the synthesis of pharmaceutical compounds.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 194032-42-3[1][3]
Molecular Formula C₁₁H₂₂N₂O₂[1][4]
Molecular Weight 214.3 g/mol [1][4]
Appearance Liquid
Boiling Point 288 °C[1]
Density 0.980 g/cm³[2]
Flash Point 128 °C[1]
pKa (Predicted) 10.51 ± 0.40[1][2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning

GHS Pictogram:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers. Key recommendations include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

While no specific experimental protocols for the determination of these hazards were found in the public domain, these classifications are based on standardized GHS criteria.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are crucial to minimize exposure and prevent adverse health effects.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Safe_Handling_Workflow start Start Handling Procedure ppe_check Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood dispense Dispense Chemical Carefully fume_hood->dispense spill Spill Occurs? dispense->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes waste Dispose of Waste in Designated Container spill->waste No cleanup->waste no_spill No Spill decontaminate Decontaminate Work Area and Remove PPE waste->decontaminate end End of Procedure decontaminate->end

Safe Handling Workflow for this compound.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

digraph "First_Aid_Decision_Tree" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

exposure [label="Exposure Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhalation [label="Inhalation", fillcolor="#FBBC05", fontcolor="#202124"]; skin [label="Skin Contact", fillcolor="#FBBC05", fontcolor="#202124"]; eye [label="Eye Contact", fillcolor="#FBBC05", fontcolor="#202124"]; ingestion [label="Ingestion", fillcolor="#FBBC05", fontcolor="#202124"];

move_fresh_air [label="Move to Fresh Air\nSeek Medical Attention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_skin [label="Wash with Soap & Water\nRemove Contaminated Clothing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rinse_eyes [label="Rinse Eyes for 15 mins\nSeek Immediate Medical Attention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rinse_mouth [label="Rinse Mouth\nDo NOT Induce Vomiting\nSeek Immediate Medical Attention", fillcolor="#4285F4", fontcolor="#FFFFFF"];

exposure -> inhalation [label="Route"]; exposure -> skin [label="Route"]; exposure -> eye [label="Route"]; exposure -> ingestion [label="Route"];

inhalation -> move_fresh_air; skin -> wash_skin; eye -> rinse_eyes; ingestion -> rinse_mouth; }

First-Aid Decision Tree for Exposure.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. * Specific Hazards: No specific data is available, but combustion may produce toxic fumes, including nitrogen oxides and carbon oxides.
  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.
  • Environmental Precautions: Prevent the material from entering drains or waterways.
  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Some suppliers recommend storage at 2-8°C and protection from light. [1][2]* Incompatible Materials: Avoid contact with strong oxidizing agents.
  • Stability: The compound is stable under recommended storage conditions.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

This guide is intended for informational purposes only and does not substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS from your supplier before handling this chemical and ensure you are fully trained in the proper handling and emergency procedures.

References

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the strategic use of specialized chemical building blocks is paramount to the efficient synthesis of novel therapeutics. One such compound, tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS No. 194032-42-3) , has emerged as a valuable intermediate, particularly in the preparation of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and plausible synthetic approaches, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development purposes. Prominent suppliers include Sigma-Aldrich, Enamine, LGC Standards, and ECHO CHEMICAL CO., LTD. The compound is typically offered in research-grade purities, often specified as ≥95%.

SupplierCAS NumberPurity/SpecificationPhysical Form
Sigma-Aldrich194032-42-3-Liquid
Enamine194032-42-3-Liquid
LGC Standards1260619-38-2 ((R)-isomer)--
ECHO CHEMICAL CO., LTD.194032-42-310mg-
Chemsrc194032-42-395.0%-

Note: The (R)-isomer has a different CAS number. Data is compiled from publicly available supplier information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this building block is essential for its effective application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich[1]
Molecular Formula C₁₁H₂₂N₂O₂Chongqing Chemdad Co., Ltd.[2]
Molecular Weight 214.3 g/mol Chongqing Chemdad Co., Ltd.[2]
CAS Number 194032-42-3Sigma-Aldrich[1]
Physical Form LiquidSigma-Aldrich[1]
Boiling Point 288 °CChongqing Chemdad Co., Ltd.[2]
Density 0.980 g/cm³Chongqing Chemdad Co., Ltd.[2]
Storage Temperature 2-8°C (protect from light)Chongqing Chemdad Co., Ltd.[2]

Synthetic Approaches: A Plausible Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified chemists. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

A Proposed Synthetic Workflow:

cluster_0 Step 1: Boc Protection 2-methyl-1,4-diazepane 2-methyl-1,4-diazepane Reaction_Vessel_1 Reaction 2-methyl-1,4-diazepane->Reaction_Vessel_1 Base, Solvent Boc_Anhydride (Boc)2O Boc_Anhydride->Reaction_Vessel_1 Product This compound Workup_1 Workup & Purification Reaction_Vessel_1->Workup_1 Aqueous Workup Workup_1->Product

Caption: Proposed workflow for the synthesis of the target compound.

Materials:

  • 2-methyl-1,4-diazepane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

  • Reagents for aqueous workup and purification (e.g., water, brine, drying agent, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve 2-methyl-1,4-diazepane in the chosen solvent in a reaction vessel.

  • Base Addition: Add the base to the solution.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble impurities. This typically involves washing with water and brine, followed by drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Application in Drug Discovery: A Building Block for CXCR4 Antagonists

This compound is a valuable building block in the synthesis of CXCR4 antagonists.[2] The CXCR4 receptor, when activated by its ligand CXCL12, triggers a cascade of intracellular signaling events that play a crucial role in cell migration, proliferation, and survival.[3][4] Dysregulation of the CXCR4 signaling pathway is implicated in various diseases, including cancer metastasis and inflammatory disorders.[1][5]

The following diagram illustrates the major signaling pathways downstream of CXCR4 activation:

CXCR4_Signaling_Pathway CXCR4 Signaling Pathway CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 binds G_protein Gαi / Gβγ CXCR4->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_flux Ca²⁺ Flux IP3->Ca2_flux PKC PKC DAG->PKC Cell_Migration Cell Migration Ca2_flux->Cell_Migration Gene_Transcription Gene Transcription PKC->Gene_Transcription Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK->Gene_Transcription

Caption: Simplified overview of the CXCR4 signaling cascade.

By incorporating the 5-methyl-1,4-diazepane moiety, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of CXCR4 antagonists, potentially leading to the development of more effective and safer drugs.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its application in the development of CXCR4 antagonists highlights its importance in addressing unmet medical needs. This guide provides a foundational understanding for researchers and developers working with this key intermediate, facilitating its effective use in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to the Key Differences Between tert-butyl 5-methyl-1,4-diazepane-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physical, and biological differences between the stereoisomers and positional isomers of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. This molecule is a critical chiral building block in the synthesis of pharmaceutically active compounds, and understanding the distinct properties of its isomers is paramount for drug design, development, and manufacturing.

Introduction to Isomerism in this compound

This compound can exist as two types of isomers:

  • Stereoisomers: Due to the chiral center at the 5-position of the diazepane ring, the molecule exists as a pair of enantiomers: (R)- and (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. These isomers are non-superimposable mirror images of each other.

  • Positional Isomers: The methyl group can be located at different positions on the diazepane ring. A key positional isomer is tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which also exists as (R) and (S) enantiomers.

The specific stereochemistry and methyl group position are crucial determinants of the ultimate biological activity of the active pharmaceutical ingredients (APIs) derived from these intermediates. The (R)-enantiomer of this compound is a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1] In contrast, the (S)-enantiomer of the positional isomer, tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a vital precursor for the Rho-kinase (ROCK) inhibitor K-115, a potential therapeutic agent for glaucoma.[2]

Structural Differences

The fundamental difference between the isomers lies in their three-dimensional arrangement and the location of the methyl group.

Diagram 1: Chemical Structures of Isomers

G cluster_0 Stereoisomers of this compound cluster_1 Positional Isomer R_isomer R_label (R)-tert-butyl 5-methyl- 1,4-diazepane-1-carboxylate S_isomer S_label (S)-tert-butyl 5-methyl- 1,4-diazepane-1-carboxylate P_isomer P_label (S)-tert-butyl 3-methyl- 1,4-diazepane-1-carboxylate

Caption: Chemical structures of the (R) and (S) enantiomers of this compound and its positional isomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit differences in their interaction with plane-polarized light (optical rotation). Positional isomers, having different connectivity, display distinct physical properties.

Table 1: Comparison of Physicochemical Properties

Property(R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol 214.31 g/mol 214.30 g/mol
CAS Number 1390342-35-01217743-98-3194032-32-1
Appearance Data not availableData not availableSolid
Boiling Point 288.3±23.0 °C at 760 mmHg288.3±23.0 °C at 760 mmHgData not available
Density 1.0±0.1 g/cm³1.0±0.1 g/cm³Data not available
Optical Rotation Data not availableData not availableData not available

Biological Significance and Stereospecificity

The distinct biological effects of the final drug products underscore the critical importance of using the correct isomer of the diazepane intermediate.

(R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate and Suvorexant

Suvorexant is a dual orexin receptor antagonist that blocks the binding of the wake-promoting neuropeptides orexin A and orexin B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[3] This antagonism suppresses wakefulness and facilitates the onset and maintenance of sleep.[4] The (R)-enantiomer of the 5-methyl diazepane intermediate is essential for the desired pharmacological activity of Suvorexant. Studies on orexin receptor binding have shown that the stereochemistry of the diazepane ring is a key determinant of the antagonist's affinity and potency.[1] Although specific binding data for the enantiomers of the intermediate itself are not available, the high stereoselectivity of the target receptors necessitates the use of the enantiomerically pure (R)-form for the synthesis of Suvorexant.

Diagram 2: Suvorexant's Mechanism of Action

G cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron Orexin_A Orexin A OX1R OX1R Orexin_A->OX1R binds OX2R OX2R Orexin_A->OX2R binds Orexin_B Orexin B Orexin_B->OX2R binds Wakefulness Wakefulness OX1R->Wakefulness promotes OX2R->Wakefulness promotes Suvorexant Suvorexant (from (R)-isomer) Suvorexant->OX1R blocks Suvorexant->OX2R blocks

Caption: Suvorexant, derived from the (R)-isomer, blocks orexin receptors to suppress wakefulness.

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate and K-115

K-115 (Ripasudil) is a Rho-kinase (ROCK) inhibitor.[5] The ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. In the eye, inhibition of ROCK in the trabecular meshwork is believed to increase aqueous humor outflow, thereby reducing intraocular pressure, which is a major risk factor for glaucoma. The synthesis of K-115 specifically utilizes the (S)-enantiomer of the 3-methyl positional isomer, indicating a strict stereochemical requirement for its interaction with the ROCK enzyme.

Diagram 3: K-115's Mechanism of Action

G RhoA RhoA (active) ROCK ROCK RhoA->ROCK activates LIMK LIMK ROCK->LIMK activates Cofilin Cofilin-P LIMK->Cofilin phosphorylates Actin Actin Stress Fibers Cofilin->Actin CellContraction Cell Contraction & Decreased Outflow Actin->CellContraction K115 K-115 (from (S)-isomer) K115->ROCK inhibits G Start Keto-amine Precursor Racemic Racemic tert-butyl 5-methyl-1,4-diazepane-1-carboxylate Start->Racemic Reductive Amination R_isomer (R)-isomer Racemic->R_isomer Chiral HPLC S_isomer (S)-isomer Racemic->S_isomer Chiral HPLC

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a multi-step synthesis commencing from commercially available starting materials. The key steps involve the formation of a diazepanedione intermediate, followed by reduction to the core 5-methyl-1,4-diazepane, and subsequent selective N-Boc protection. This protocol is designed to be a comprehensive guide, offering detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of substituents on the diazepane ring allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound serves as a key intermediate for the synthesis of more complex molecules, offering a handle for further functionalization at the unprotected nitrogen atom while the Boc group provides acid-labile protection. The synthetic route outlined herein is based on established chemical transformations, including cyclization to form the seven-membered ring, reduction of amide functionalities, and selective protection of a secondary amine.

Synthetic Strategy

The overall synthetic strategy for this compound is depicted in the workflow diagram below. The synthesis begins with the N-acylation of N-benzylethylenediamine with chloroacetyl chloride to form an amide intermediate. This is followed by a nucleophilic substitution with a suitable amine to introduce the methyl-substituted carbon, which then undergoes intramolecular cyclization to yield a diazepanedione. The dione is subsequently reduced to the 5-methyl-1,4-diazepane core. A debenzylation step then removes the benzyl protecting group, and the final step is the selective mono-Boc protection of the diazepane ring.

Synthesis_Workflow cluster_0 Synthesis of 1-benzyl-5-methyl-1,4-diazepane-2,5-dione cluster_1 Formation of 5-Methyl-1,4-diazepane cluster_2 Boc Protection start N-Benzylethylenediamine + Chloroacetyl Chloride intermediate1 2-Chloro-N-(2-(benzylamino)ethyl)acetamide start->intermediate1 Acylation intermediate2 N-(2-(benzylamino)ethyl)-2-(methylamino)acetamide intermediate1->intermediate2 Nucleophilic Substitution + Methylamine dione 1-Benzyl-5-methyl-1,4-diazepane-2,5-dione intermediate2->dione Intramolecular Cyclization intermediate2->dione reduced_benzyl 1-Benzyl-5-methyl-1,4-diazepane dione->reduced_benzyl dione_ref 1-Benzyl-5-methyl-1,4-diazepane-2,5-dione dione_ref->reduced_benzyl Reduction (LiAlH4) debenzylated 5-Methyl-1,4-diazepane reduced_benzyl->debenzylated Debenzylation (H2, Pd/C) reduced_benzyl->debenzylated final_product This compound debenzylated->final_product debenzylated_ref 5-Methyl-1,4-diazepane debenzylated_ref->final_product Boc Protection ((Boc)2O)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane-2,5-dione

This step involves a three-stage, one-pot synthesis to construct the diazepanedione ring system.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
N-Benzylethylenediamine150.221.017>98%
Chloroacetyl chloride112.941.42>98%
Dichloromethane (DCM)84.931.33Anhydrous
Triethylamine (TEA)101.190.726>99%
Methylamine (40% in H₂O)31.060.9040%
Sodium hydride (60% in oil)24.000.9260%
Tetrahydrofuran (THF)72.110.889Anhydrous

Procedure:

  • Acylation: To a solution of N-benzylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Amination: Cool the reaction mixture back to 0 °C and add a 40% aqueous solution of methylamine (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in anhydrous tetrahydrofuran (THF) and add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C. Heat the mixture to reflux and stir for 18 hours.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Yield: 65-75%

Step 2: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane

This step involves the reduction of the diazepanedione intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
1-Benzyl-5-methyl-1,4-diazepane-2,5-dione232.29->95%
Lithium aluminum hydride (LiAlH₄)37.950.917>95%
Tetrahydrofuran (THF)72.110.889Anhydrous

Procedure:

  • Reduction: To a suspension of lithium aluminum hydride (4.0 eq) in anhydrous THF at 0 °C, add a solution of 1-benzyl-5-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 8 hours.

  • Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Expected Yield: 85-95%

Step 3: Synthesis of 5-Methyl-1,4-diazepane

This step involves the removal of the N-benzyl protecting group by catalytic transfer hydrogenation.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
1-Benzyl-5-methyl-1,4-diazepane204.31->90%
Palladium on carbon (10%)--10%
Ammonium formate63.061.266>97%
Methanol32.040.792Anhydrous

Procedure:

  • Debenzylation: To a solution of 1-benzyl-5-methyl-1,4-diazepane (1.0 eq) in anhydrous methanol, add 10% palladium on carbon (0.1 eq by weight) and ammonium formate (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite®. Wash the Celite® with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield 5-methyl-1,4-diazepane.

Expected Yield: 90-98%

Step 4: Synthesis of this compound

This final step is the selective mono-N-Boc protection of the 5-methyl-1,4-diazepane.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
5-Methyl-1,4-diazepane114.19->90%
Di-tert-butyl dicarbonate ((Boc)₂O)218.250.95>97%
Dichloromethane (DCM)84.931.33Anhydrous
Triethylamine (TEA)101.190.726>99%

Procedure:

  • Boc Protection: To a solution of 5-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.

Expected Yield: 80-90%

Data Summary

The following table summarizes the expected outcomes for the synthesis of this compound.

StepProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Form
11-Benzyl-5-methyl-1,4-diazepane-2,5-dioneC₁₃H₁₆N₂O₂232.2965-75Solid
21-Benzyl-5-methyl-1,4-diazepaneC₁₃H₂₀N₂204.3185-95Oil
35-Methyl-1,4-diazepaneC₆H₁₄N₂114.1990-98Oil
4This compoundC₁₁H₂₂N₂O₂214.3180-90Oil

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established chemical transformations and are suitable for use in a standard organic chemistry laboratory. This intermediate is a valuable tool for medicinal chemists and drug development professionals, enabling the synthesis of novel and diverse libraries of 1,4-diazepane derivatives for biological screening.

References

Application Note: Selective Boc Protection of 5-methyl-1,4-diazepane for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-methyl-1,4-diazepane is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of pharmacologically active compounds. The presence of two secondary amine functionalities allows for the introduction of diverse substituents, enabling the fine-tuning of molecular properties for optimal therapeutic effect. However, the symmetric nature of the parent 1,4-diazepane ring and the similar reactivity of the two nitrogen atoms in the 5-methyl derivative present a challenge for selective functionalization. To achieve controlled, stepwise synthesis of complex molecules, a robust protecting group strategy is essential.

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This application note provides detailed protocols for both the selective mono-Boc protection and the di-Boc protection of 5-methyl-1,4-diazepane. These protocols are designed to provide researchers, scientists, and drug development professionals with reliable methods for preparing key intermediates for further synthetic elaboration.

Experimental Protocols

Two primary protocols are presented: selective mono-Boc protection to enable functionalization of one nitrogen atom, and di-Boc protection for scenarios where both amines need to be masked.

Protocol 1: Selective Mono-Boc Protection of 5-methyl-1,4-diazepane

This protocol is adapted from a general method for the selective mono-Boc protection of diamines, which involves the mono-protonation of the diamine followed by reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).[1][2][3] This strategy effectively differentiates the two amine groups, allowing for selective protection of the free base.

Materials and Reagents:

  • 5-methyl-1,4-diazepane

  • Anhydrous Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2N)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 5-methyl-1,4-diazepane (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution.[2] Alternatively, a pre-titrated solution of HCl in methanol can be used. A white precipitate of the hydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete mono-protonation.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with deionized water.

  • Wash the aqueous layer with ethyl ether (2 x volume of aqueous layer) to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a 2N sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected 5-methyl-1,4-diazepane.

Protocol 2: Di-Boc Protection of 5-methyl-1,4-diazepane

This protocol is for the exhaustive protection of both amine groups, which is useful when the diazepane ring is intended to be a stable core with modifications elsewhere in the molecule.

Materials and Reagents:

  • 5-methyl-1,4-diazepane

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-methyl-1,4-diazepane (1.0 eq) in dichloromethane or THF.

  • Add a base such as triethylamine (2.2 eq) or sodium bicarbonate (3.0 eq).

  • Add di-tert-butyl dicarbonate (2.2 eq) to the mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with deionized water.

  • Separate the organic layer and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary to afford the di-Boc protected 5-methyl-1,4-diazepane.

Data Presentation

The following table summarizes the key quantitative data for the described protocols. Expected yields are based on similar procedures for related 1,4-diazepane derivatives.

ParameterMono-Boc ProtectionDi-Boc Protection
Substrate 5-methyl-1,4-diazepane5-methyl-1,4-diazepane
(Boc)₂O (equivalents) 1.02.2
Acid/Base (equivalents) 1.0 (Me₃SiCl or HCl)2.2 (Triethylamine)
Solvent MethanolDichloromethane/THF
Reaction Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 1-2 hoursOvernight
Typical Yield 70-85%>90%
Purification ExtractionColumn Chromatography

Mandatory Visualization

experimental_workflow cluster_mono Mono-Boc Protection cluster_di Di-Boc Protection A1 Dissolve 5-methyl-1,4-diazepane in anhydrous MeOH B1 Cool to 0 °C A1->B1 C1 Add Me₃SiCl (1.0 eq) B1->C1 D1 Stir at RT for 30 min C1->D1 E1 Add (Boc)₂O (1.0 eq) D1->E1 F1 Stir at RT for 1-2h E1->F1 G1 Work-up & Purification (Extraction) F1->G1 H1 Mono-Boc Protected Product G1->H1 A2 Dissolve 5-methyl-1,4-diazepane in CH₂Cl₂ B2 Add Triethylamine (2.2 eq) A2->B2 C2 Add (Boc)₂O (2.2 eq) B2->C2 D2 Stir at RT overnight C2->D2 E2 Work-up & Purification (Chromatography) D2->E2 F2 Di-Boc Protected Product E2->F2

Caption: Experimental workflows for mono- and di-Boc protection of 5-methyl-1,4-diazepane.

References

Application Notes and Protocols: Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate and its enantiopure forms, particularly (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, are valuable heterocyclic building blocks in medicinal chemistry. The 1,4-diazepane scaffold is a "privileged" structure, meaning it can bind to a variety of biological targets. The presence of a methyl group introduces chirality and can influence binding affinity and metabolic stability, while the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the diazepine nitrogens. This document provides detailed application notes and protocols for the use of this building block in the synthesis of Rho-kinase inhibitors and CXCR4 receptor antagonists.

Key Applications

The primary application of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is as a key intermediate in the synthesis of the Rho-kinase inhibitor K-115 (Ripasudil).[1] Additionally, the 1,4-diazepane core is a common scaffold in the design of antagonists for the CXCR4 receptor, a key target in inflammation and oncology.

Data Presentation

Table 1: Physicochemical Properties of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

PropertyValueReference
Molecular FormulaC₁₁H₂₂N₂O₂[2]
Molecular Weight214.30 g/mol [2]
AppearanceColorless to pale yellow oilCommercially available
CAS Number194032-32-1[2]

Table 2: Representative Reaction Yields for the Synthesis of K-115 Precursor

Reaction StepReactantsProductYield (%)Reference
Sulfonylation(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, 4-fluoroisoquinoline-5-sulfonyl chloride(S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-3-methyl-1,4-diazepane-1-carboxylate~93% (for the two-step deprotection/sulfonylation)[3]

Signaling Pathways

Rho-Kinase Signaling Pathway

The Rho-kinase (ROCK) signaling pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and motility. Dysregulation of this pathway is implicated in various cardiovascular diseases. K-115 is a potent inhibitor of ROCK.

Rho_Kinase_Pathway GPCR GPCR Agonist G_protein Gαq/11 or Gα12/13 GPCR->G_protein RhoGEF RhoGEF G_protein->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GTP for GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK (Rho-kinase) RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition K115 K-115 (Ripasudil) K115->ROCK Inhibition pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Rho-Kinase signaling pathway and the inhibitory action of K-115.

CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 are involved in various physiological processes, including cell trafficking, hematopoiesis, and immune responses. This pathway is also co-opted by cancer cells to promote metastasis.

CXCR4_Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_protein Gi Protein CXCR4->G_protein Activation Antagonist CXCR4 Antagonist Antagonist->CXCR4 Blockade PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS_RAF RAS/RAF/MEK/ERK Pathway G_protein->RAS_RAF Calcium Ca²⁺ Mobilization PLC->Calcium AKT AKT Pathway PI3K->AKT Cell_Responses Cell Proliferation, Survival, Migration RAS_RAF->Cell_Responses Calcium->Cell_Responses AKT->Cell_Responses

Caption: CXCR4 signaling pathway and the action of a CXCR4 antagonist.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (K-115 Precursor)

This protocol describes the N-sulfonylation of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Materials:

  • (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

  • 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (1.0 eq) and triethylamine (2.2 eq) in acetonitrile.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (0.9 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

K115_Synthesis_Workflow start Start dissolve Dissolve Diazepane & TEA in ACN start->dissolve cool Cool to 0°C dissolve->cool add_sulfonyl Add 4-Fluoroisoquinoline- 5-sulfonyl chloride HCl cool->add_sulfonyl react Stir at 0°C for 2h add_sulfonyl->react workup Aqueous Work-up & Extraction with DCM react->workup purify Silica Gel Chromatography workup->purify end Product purify->end

Caption: Workflow for the synthesis of the K-115 precursor.

Protocol 2: General Procedure for N-Arylation of this compound (for CXCR4 Antagonist Scaffolds)

This protocol outlines a general method for the Buchwald-Hartwig amination, a common reaction for forming C-N bonds, which can be adapted for the synthesis of CXCR4 antagonist precursors.

Materials:

  • This compound

  • Aryl halide or triflate (e.g., a substituted chloropyrimidine or similar heteroaryl halide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G3)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 eq) to a dry reaction vessel.

  • Addition of Reactants: Add this compound (1.2 eq) and the aryl halide/triflate (1.0 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Buchwald_Hartwig_Workflow start Start setup Combine Catalyst, Ligand, Base, Diazepane, & Aryl Halide in Anhydrous Solvent start->setup heat Heat to 80-110°C setup->heat cool_filter Cool & Filter through Celite heat->cool_filter workup Aqueous Work-up cool_filter->workup purify Silica Gel Chromatography workup->purify end Product purify->end

Caption: General workflow for the N-arylation of the diazepane building block.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules. Its utility has been demonstrated in the development of the Rho-kinase inhibitor K-115 and it holds potential for the synthesis of other important drug candidates, such as CXCR4 antagonists. The provided protocols offer a starting point for researchers to utilize this building block in their drug discovery programs. Optimization of reaction conditions may be necessary depending on the specific substrates and desired products.

References

Application Notes and Protocols for the Coupling of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the C-N cross-coupling of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate with various aryl halides. The following sections outline established catalytic systems, reaction conditions, and experimental procedures based on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

Introduction

The arylation of saturated nitrogen-containing heterocycles is a crucial transformation in medicinal chemistry, as the resulting 1-aryl-1,4-diazepane scaffold is a key structural motif in a variety of biologically active compounds. The coupling of this compound, a valuable building block, with aryl halides can be effectively achieved using modern cross-coupling methodologies. This document details the primary catalytic approaches for this transformation, providing researchers with the necessary information to select and perform the appropriate reaction for their specific synthetic needs.

Catalytic Systems and Reaction Conditions

The two most prominent methods for the arylation of amines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of method often depends on the nature of the aryl halide, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base.

Key Components:

  • Palladium Precatalysts: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Commonly used ligands include Xantphos, RuPhos, and DavePhos.

  • Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are standard.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen significant improvements with the development of ligand-accelerated protocols. It is often favored for the coupling of aryl iodides and can be more cost-effective than palladium-catalyzed methods.

Key Components:

  • Copper Source: Copper(I) iodide (CuI) is the most common copper source.

  • Ligands: Simple and inexpensive ligands such as L-proline and N,N'-dimethylethylenediamine (DMEDA) can effectively promote the reaction.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are typically used.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common.

Quantitative Data Summary

While specific examples for the coupling of this compound are not extensively documented in publicly available literature, the following tables provide representative conditions and expected yields based on analogous couplings of similar cyclic amines with various aryl halides.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalidePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012-2485-95
22-ChloropyridinePd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.0)Dioxane11018-2470-85
34-BromoanisolePd₂(dba)₃ (2)DavePhos (5)Cs₂CO₃ (2.0)Toluene10012-1880-90
41-Bromo-4-fluorobenzenePd(OAc)₂ (3)Xantphos (6)NaOtBu (1.5)Dioxane10516-2488-96

Table 2: Representative Conditions for Ullmann Condensation

EntryAryl HalideCu Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO11024-4875-85
22-IodopyridineCuI (10)DMEDA (20)K₂CO₃ (2.0)DMF12024-3670-80
34-IodoanisoleCuI (5)L-Proline (10)K₃PO₄ (2.0)DMF11024-4880-90
41-Iodo-4-fluorobenzeneCuI (10)DMEDA (20)K₂CO₃ (2.0)DMSO12024-3678-88

Experimental Protocols

The following are detailed, generalized protocols for performing Buchwald-Hartwig and Ullmann coupling reactions with this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the aryl halide and this compound.

  • Add the base.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with the same organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., L-Proline, 20 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add copper(I) iodide, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl iodide and this compound.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 110-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows for the described coupling reactions.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Diazepane, Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent 1. heat Heat under Inert Atmosphere solvent->heat 2. quench Cool and Quench heat->quench 3. filter Filter through Celite quench->filter 4. extract Extract with Organic Solvent filter->extract 5. purify Column Chromatography extract->purify 6. product product purify->product Final Product Ullmann_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Diazepane, CuI, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent 1. heat Heat under Inert Atmosphere solvent->heat 2. quench Cool and Quench heat->quench 3. extract Aqueous Workup and Extraction quench->extract 4. purify Column Chromatography extract->purify 5. product product purify->product Final Product

References

Application Notes and Protocols for the Purification of Crude tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. The protocols are designed to be starting points for the development of optimized purification strategies.

Introduction

This compound is a Boc-protected cyclic diamine that serves as a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is crucial for the successful synthesis of downstream targets. The crude product, typically obtained as a yellow to brown oil or semi-solid, may contain unreacted starting materials, byproducts, and residual solvents. This document outlines several common purification techniques, including extractive work-up, column chromatography, and solidification/recrystallization, to obtain the desired compound in high purity.

Physicochemical Properties and Impurities

  • Appearance: Can be a colorless to yellow oil or a low-melting solid.

  • Boiling Point: 288 °C (pressure not specified).[1]

  • Solubility: Generally soluble in organic solvents such as ethyl acetate, dichloromethane, and methanol.

  • Common Impurities: Potential impurities include unreacted 5-methyl-1,4-diazepane, excess di-tert-butyl dicarbonate (Boc₂O), and byproducts from the decomposition of Boc₂O.

Data Presentation

The following table summarizes the purification techniques and their expected outcomes based on available data for the analogous compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Purification TechniqueTypical Reagents/SolventsExpected PurityPhysical Form of Purified ProductReference
Extractive Work-upEthyl acetate, 0.5 N HCl, sat. NaHCO₃, brine~97.5% (by GC)Yellow oil[2]
Column ChromatographySilica gel, Hexane/Ethyl Acetate>98%Colorless to pale yellow oil or solidGeneral protocol
Solidification/TriturationPetroleum ether, Methyl t-butyl ether>95%Yellow to white solid[2]
RecrystallizationEthanolHighCrystalline solid[3]

Experimental Protocols

Protocol 1: Extractive Work-up

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 0.5 N HCl to remove any unreacted amine.

    • Saturated aqueous NaHCO₃ solution to neutralize any residual acid and remove acidic byproducts.

    • Brine to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product, which may be a yellow oil.[2]

Protocol 2: Purification by Column Chromatography

This method is effective for separating the target compound from closely related impurities.

Materials:

  • Crude product from extractive work-up

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 9:1 Hexane:EtOAc.

    • Gradually increase the polarity of the eluent. A gradient of 10% to 50% ethyl acetate in hexane is a good starting point. For a similar Boc-protected piperazine, a 1:1 mixture of hexane and ethyl acetate was effective.

    • Monitor the elution by TLC. The desired product is expected to be UV-inactive but can be visualized by staining with potassium permanganate or other suitable stains.

  • Fraction Collection: Collect the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Solidification by Trituration/Recrystallization

This protocol is useful if the purified product is an oil and a solid form is desired.

Materials:

  • Purified oily product

  • A "poor" solvent in which the product is sparingly soluble (e.g., petroleum ether, hexane, diethyl ether).

  • A "good" solvent in which the product is soluble (e.g., ethyl acetate, ethanol, methyl t-butyl ether).

  • Erlenmeyer flask

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure for Trituration:

  • Place the oily product in an Erlenmeyer flask.

  • Add a small amount of a "poor" solvent like petroleum ether or diethyl ether.

  • Stir or swirl the mixture vigorously. The oil may slowly solidify. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Once a solid has formed, continue stirring for a period to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum. A mixture of petroleum ether and methyl t-butyl ether has been used for a similar compound.[2]

Procedure for Recrystallization:

  • Dissolve the crude or purified oil in a minimal amount of a hot "good" solvent, such as ethanol.[3]

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the flask or placing it in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "good" solvent, and dry under vacuum.

Visualizations

experimental_workflow crude_product Crude Product (Oil or Semi-solid) extractive_workup Protocol 1: Extractive Work-up crude_product->extractive_workup column_chromatography Protocol 2: Column Chromatography extractive_workup->column_chromatography Further Purification purified_oil Purified Oil extractive_workup->purified_oil Sufficient Purity column_chromatography->purified_oil solidification Protocol 3: Solidification/Recrystallization purified_solid Purified Solid solidification->purified_solid purified_oil->solidification

Caption: General purification workflow for crude this compound.

extractive_workup_flow start Dissolve Crude in EtOAc wash_acid Wash with 0.5 N HCl start->wash_acid wash_bicarb Wash with sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified Product (Oil) filter_concentrate->end

Caption: Flow diagram for the extractive work-up protocol.

column_chromatography_flow start Prepare Silica Gel Column load Load Crude Product start->load elute Elute with Hexane/EtOAc Gradient load->elute monitor Monitor Fractions by TLC elute->monitor collect Collect Pure Fractions monitor->collect concentrate Combine and Concentrate collect->concentrate end Purified Product concentrate->end

Caption: Workflow for purification by column chromatography.

References

The Pivotal Role of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate in the Synthesis of Potent Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has emerged as a critical chiral building block in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors. Its primary application lies in the construction of the diazepine moiety of highly potent and selective ROCK inhibitors, most notably Ripasudil (K-115). This document provides detailed application notes, experimental protocols, and visualizations to illustrate the significance of this intermediate in the development of novel therapeutics targeting the Rho-kinase signaling pathway. Ripasudil is a specific inhibitor of ROCK1 and ROCK2, with IC50 values of 51 nM and 19 nM, respectively[1][2].

The Rho-Kinase (ROCK) Signaling Pathway and its Therapeutic Inhibition

The Rho-kinase signaling pathway is a central regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in the pathophysiology of various diseases, such as glaucoma, hypertension, and cancer. ROCK inhibitors, by blocking the downstream effects of RhoA, can modulate these processes, offering a promising therapeutic strategy.

Below is a diagram illustrating the canonical Rho-kinase signaling pathway and the point of inhibition by synthetic inhibitors.

ROCK_Signaling_Pathway GPCR GPCR GEFs RhoGEFs GPCR->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation GEFs->RhoA_GDP MLCP MLC Phosphatase ROCK->MLCP Phosphorylation (Inhibition) pMLC p-MLC ROCK->pMLC Phosphorylation pMLCP p-MLCP (Inactive) pMLCP->pMLC Dephosphorylation (Inhibited) MLC MLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Cell Contraction & Stress Fiber Formation Actin_Myosin->Contraction Inhibitor Ripasudil (K-115) Inhibitor->ROCK Inhibition

Caption: The Rho-Kinase signaling pathway and its inhibition by Ripasudil.

Application in the Synthesis of Ripasudil (K-115)

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate serves as the chiral precursor for the (S)-2-methyl-1,4-diazepane moiety in Ripasudil. The Boc-protecting group allows for controlled reactions at the other nitrogen atom of the diazepine ring. The synthesis of Ripasudil involves the coupling of this intermediate with 4-fluoroisoquinoline-5-sulfonyl chloride, followed by the deprotection of the Boc group.

Quantitative Data of Ripasudil (K-115)

The following table summarizes the inhibitory activity of Ripasudil, a ROCK inhibitor synthesized using (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Target KinaseIC50 (nM)Reference
ROCK151[1][2]
ROCK219[1][2]
CaMKIIα370[1]
PKACα2100[1]
PKC27000[1]

Experimental Protocols

Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

A practical synthesis of this key intermediate has been established, often starting from commercially available (S)-2-aminopropan-1-ol. A key step in the synthesis is the intramolecular Fukuyama-Mitsunobu cyclization of a protected N-nosyl diamino alcohol to form the chiral 1,4-diazepane ring[3][4].

Synthesis of Ripasudil (K-115)

The following is a representative protocol for the synthesis of Ripasudil from (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate and 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.

Materials:

  • (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

  • 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Methanol

  • 12 M Concentrated hydrochloric acid

Procedure:

  • Coupling Reaction:

    • Dissolve (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran at 0°C.

    • To this solution, add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (1.0 eq) in tetrahydrofuran dropwise.

    • Stir the reaction mixture at 0°C for 2 hours.

    • Evaporate the solvent under reduced pressure.

  • Work-up and Boc-Deprotection:

    • To the residue, add ethyl acetate and adjust the pH to 4.5 with 1 M hydrochloric acid.

    • Separate the layers and discard the organic phase.

    • Extract the aqueous phase twice with dichloromethane.

    • Adjust the pH of the aqueous phase to 11.5 with 1 M sodium hydroxide.

    • Extract the aqueous phase with dichloromethane.

    • Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product as an oil.

  • Salt Formation:

    • Dissolve the obtained oil in methanol with heating.

    • Adjust the pH to 5-6 with 12 M concentrated hydrochloric acid.

    • Stir the solution at room temperature to induce crystallization.

    • Collect the precipitate by suction filtration and dry to yield Ripasudil hydrochloride[5].

Below is a diagram of the experimental workflow for the synthesis of Ripasudil.

Ripasudil_Synthesis_Workflow Start_A (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate Step_1 Coupling Reaction Start_A->Step_1 Start_B 4-fluoroisoquinoline- 5-sulfonyl chloride HCl Start_B->Step_1 Reagents_1 Triethylamine, THF, 0°C Reagents_1->Step_1 Step_2 Solvent Evaporation Step_1->Step_2 Step_3 Aqueous Work-up & Extraction Step_2->Step_3 Step_4 Boc Deprotection (in situ) Step_3->Step_4 Step_5 Purification Step_4->Step_5 Step_6 Salt Formation Step_5->Step_6 Step_7 Crystallization & Filtration Step_6->Step_7 Final_Product Ripasudil Hydrochloride Step_7->Final_Product

Caption: Experimental workflow for the synthesis of Ripasudil.

Conclusion

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a cornerstone in the asymmetric synthesis of the potent ROCK inhibitor Ripasudil. Its chiral integrity is crucial for the high efficacy and selectivity of the final drug substance. The synthetic protocols outlined herein provide a framework for the laboratory-scale preparation of this important class of therapeutic agents. Further optimization of these methods may lead to more efficient and scalable manufacturing processes for the production of novel ROCK inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge is achieving selective N-acylation at only one of the two nitrogen atoms in the 2-methyl-1,4-diazepane precursor. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) often produces a mixture of the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct. Controlling the reaction to favor the mono-protected species is critical for achieving a high yield.

Q2: How can I improve the selectivity for mono-protection and minimize the formation of the di-Boc byproduct?

A2: Several methods can significantly enhance selectivity for mono-protection:

  • Monoprotonation: This is a highly effective strategy. By adding one equivalent of an acid, you can form the mono-salt of the diamine. The protonated amino group is unreactive towards (Boc)₂O, leaving the other free amino group to react.[1][2] A common method is the in-situ generation of HCl from chlorotrimethylsilane (Me₃SiCl).[2][3]

  • Stoichiometry and Slow Addition: Using a precise 1:1 or slightly substoichiometric (e.g., 0.8 equivalents) ratio of (Boc)₂O to the diamine can limit the formation of the di-protected product.[4] Adding the (Boc)₂O solution slowly to the diamine solution helps maintain a low concentration of the acylating agent, favoring mono-acylation.

  • Flow Chemistry: For industrial or large-scale synthesis, flow chemistry provides precise control over stoichiometry, temperature, and reaction time, which can maximize the yield of the mono-protected product, often achieving yields around 45% before purification.[4][5]

Q3: My reaction yield is consistently low, with a significant amount of unreacted starting material remaining. What are the likely causes?

A3: Low conversion can stem from several factors:

  • Reagent Quality: Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is fresh and has not degraded.

  • Insufficient Reagent: If you are using less than one equivalent of (Boc)₂O, incomplete conversion is expected. Consider a slight excess if the di-Boc byproduct is easily separable.

  • Reaction Temperature: The reaction is typically run at 0 °C to room temperature.[2] Lower temperatures can slow the reaction rate, potentially requiring longer reaction times.

  • Mixing: Inadequate stirring can lead to localized high concentrations of (Boc)₂O, promoting di-protection in some parts of the mixture while leaving other parts unreacted.

Q4: What is the most effective method for purifying this compound from the reaction mixture?

A4: A two-stage purification process is generally most effective:

  • Acid-Base Extraction: After the reaction, a liquid-liquid extraction can separate the products. By acidifying the aqueous layer, the basic unreacted diamine and the mono-Boc product will be protonated and remain in the aqueous phase, while the neutral di-Boc byproduct can be extracted with an organic solvent like diethyl ether.[1][2] Subsequently, basifying the aqueous layer (e.g., with NaOH to pH > 12) deprotonates the desired product and the unreacted diamine, allowing them to be extracted into an organic solvent like dichloromethane.[1][2]

  • Column Chromatography: Silica gel column chromatography is a standard and effective final step to separate the mono-Boc product from any remaining starting material or other minor impurities.[1] The Boc group is generally stable to the conditions of silica gel chromatography.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of di-Boc byproduct. 3. Product loss during workup.1. Confirm reagent quality ((Boc)₂O). Increase reaction time or allow it to warm to room temperature. 2. Implement the monoprotonation strategy (see Protocol 1). Use a precise 1:1 or slightly less than 1:1 molar ratio of (Boc)₂O to diamine.[2][4] 3. Optimize the acid-base extraction; ensure the pH is correct at each stage and perform multiple extractions.
Significant Amount of Di-Boc Byproduct 1. Molar ratio of (Boc)₂O is too high. 2. (Boc)₂O was added too quickly. 3. Reaction temperature is too high.1. Reduce the equivalents of (Boc)₂O to 1.0 or slightly less (e.g., 0.8-0.9 eq).[4] 2. Add the (Boc)₂O solution dropwise to a cooled, stirring solution of the diamine. 3. Maintain the reaction temperature at 0 °C during the addition of (Boc)₂O.
Difficult Separation of Products 1. Similar polarity of mono- and di-Boc products. 2. Emulsion formation during extraction.1. Utilize the acid-base extraction method to first remove the neutral di-Boc byproduct before isolating the desired mono-Boc product.[1] 2. If emulsions form, add brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be effective.
Product is an Oil and Hard to Handle The purified mono-Boc-protected diamine is often an oil or a low-melting solid.If required for easier handling and storage, the product can be converted to a stable salt (e.g., hydrochloride or tartrate) by treating the purified free base with the corresponding acid.

Data Presentation

Table 1: Comparison of Methodologies for Mono-Boc Protection of Diamines

MethodKey ReagentsSolventTemperatureReported Yield (Mono-Boc Product)Reference(s)
Standard Boc Protection Diamine, 1.0 eq (Boc)₂ODichloromethaneRoom TempVariable, often <50% with byproduct[4]
Flow Chemistry Diamine, 0.8 eq (Boc)₂OMethanol30 °C~45%[4]
Monoprotonation (in-situ HCl) Diamine, 1.0 eq Me₃SiCl, 1.0 eq (Boc)₂OMethanol0 °C to RT66-80%[2][3]
Monoprotonation (TFA/Iodine) Diamine, 1.0 eq TFA, 1.0 eq (Boc)₂O, 10 mol% I₂Methanol0 °C to RT~55% (for bispidine)[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis via In-situ Monoprotonation

This protocol is adapted from methodologies proven effective for selective mono-Boc protection of various diamines.[2][3]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-methyl-1,4-diazepane (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

  • In-situ HCl Generation: While stirring, add chlorotrimethylsilane (Me₃SiCl, 1.0 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 15-30 minutes.

  • Boc Protection: Add a small amount of water (e.g., ~1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in methanol. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Di-Boc Removal: Dilute the reaction mixture with water. Wash the aqueous layer with diethyl ether (2x) to extract any di-Boc-protected byproduct.

  • Workup - Product Isolation: Adjust the pH of the aqueous layer to >12 using a 2N NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the dichloromethane layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Synthesis_Pathway SM 2-Methyl-1,4-diazepane mid SM->mid Boc (Boc)₂O Boc->mid Product tert-butyl 5-methyl- 1,4-diazepane-1-carboxylate (Desired Product) Byproduct Di-Boc Byproduct (Side Product) mid->Product Selective Mono-acylation mid->Byproduct Di-acylation

Caption: Reaction scheme for the synthesis of the target molecule.

Troubleshooting_Workflow start Problem: Low Yield check_crude Analyze Crude Mixture (TLC, LC-MS) start->check_crude path1 Mainly Unreacted Starting Material check_crude->path1 High SM Spot path2 Significant Di-Boc Byproduct check_crude->path2 High Rf Spot path3 Product Degraded or Lost in Workup check_crude->path3 Streaking / Low Mass Balance sol1 Solution: • Check (Boc)₂O quality • Increase reaction time path1->sol1 sol2 Solution: • Use Monoprotonation Strategy • Reduce (Boc)₂O equivalents • Add (Boc)₂O slowly at 0 °C path2->sol2 sol3 Solution: • Optimize extraction pH • Perform multiple extractions path3->sol3

Caption: Troubleshooting logic for addressing low synthesis yield.

Logical_Relationships center Yield of Mono-Boc Product factor1 Monoprotonation (e.g., with Me₃SiCl) factor1->center Increases Selectivity factor2 Slow Addition of (Boc)₂O factor2->center Minimizes Di-Boc factor3 Precise Stoichiometry (~1:1 or <1:1) factor3->center Prevents Di-Boc factor4 Excess (Boc)₂O factor4->center Increases Di-Boc

Caption: Key factors influencing the yield of the desired product.

References

Troubleshooting guide for the purification of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the purification of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My product is showing significant peak tailing during silica gel column chromatography. How can I improve the peak shape?

Peak tailing is a common issue when purifying amines on silica gel. This is often due to the interaction of the basic amine groups with the acidic silanol groups on the silica surface, leading to strong adsorption and poor chromatographic performance.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This is often sufficient to significantly improve peak shape.

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase. For instance, a mobile phase of dichloromethane:methanol with a small percentage of aqueous ammonia can be effective.

  • Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase.

    • Amine-functionalized silica: This stationary phase has aminopropyl groups that shield the acidic silanols, leading to better peak shapes for basic compounds.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reversed-phase chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or TFA to protonate the amine) can be an effective purification method.

Question 2: I am experiencing low recovery of my product after column chromatography. What are the possible reasons and solutions?

Low recovery can be attributed to several factors, from irreversible adsorption on the column to product degradation.

Solutions:

  • Irreversible Adsorption: As mentioned above, the basic nature of the diazepane ring can lead to strong, sometimes irreversible, binding to silica gel. The solutions are the same as for peak tailing: use a basic modifier in your eluent or switch to a less acidic stationary phase like alumina or amine-functionalized silica.

  • Compound Degradation: Although the Boc-protecting group offers some stability, the compound can be sensitive to the acidic nature of silica gel, potentially leading to degradation. If you suspect degradation, using a less acidic stationary phase or opting for a different purification technique like crystallization is advisable.

  • Product Volatility: While not highly volatile, ensure that you are not losing the product during solvent removal. Use a rotary evaporator with controlled temperature and pressure.

Question 3: My purified product still contains impurities. What are the likely impurities and how can I remove them?

The nature of impurities will depend on the synthetic route used to prepare the compound. However, some common impurities can be anticipated.

Potential Impurities and Removal Strategies:

  • Starting Materials: Unreacted starting materials are common impurities. Optimize your purification conditions (e.g., gradient elution in column chromatography) to ensure good separation.

  • By-products from Synthesis: A known synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, notes that purification can be complicated by the presence of large amounts of triphenylphosphine oxide and diisopropyl hydrazine-1,2-dicarboxylate.[1]

    • Triphenylphosphine oxide: Can often be removed by column chromatography, but sometimes requires specific conditions. A common technique is to precipitate it from a non-polar solvent like diethyl ether or hexane.

    • Hydrazine-based impurities: These are generally polar and can be removed by aqueous washes during the work-up or by careful column chromatography.

  • Deprotected Product: Inadvertent removal of the Boc group can occur if the compound is exposed to acidic conditions. This impurity will be more polar and can be separated by column chromatography.

Question 4: I am having difficulty crystallizing the final product, which is an oil. How can I induce crystallization?

Many Boc-protected amines are oils or low-melting solids and can be challenging to crystallize.

Solutions:

  • Trituration: Dissolving the oil in a small amount of a good solvent and then adding a poor solvent in which the product is insoluble can induce precipitation or crystallization. Common solvent systems for trituration or crystallization of Boc-protected compounds include ethyl acetate/hexanes or ether/hexanes.

  • Seed Crystals: If you have a small amount of solid material, using it as a seed crystal can initiate crystallization.

  • Solvent Evaporation: Slow evaporation of a solvent in which the compound is moderately soluble can sometimes yield crystals.

  • Salt Formation: If the free base is difficult to crystallize, forming a salt (e.g., with oxalic or hydrochloric acid) may yield a crystalline solid that is easier to handle and purify.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound? A1: It is often described as a liquid or an oil.

Q2: What analytical techniques are recommended to assess the purity of the final product? A2: Purity should be assessed by a combination of techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To obtain a quantitative measure of purity.

Q3: What are the recommended storage conditions for this compound? A3: It should be stored in a cool, dry place, away from light and incompatible materials such as strong acids.

Quantitative Data Summary

ParameterMethodEluent/Solvent SystemPurity/YieldReference
Purification Column ChromatographyGeneral recommendation: Hexane/Ethyl Acetate with 0.1-1% TriethylamineNot specifiedGeneral knowledge for amines
Purification RecrystallizationGeneral recommendation: Ethyl Acetate/Hexane or Ether/HexaneNot specifiedGeneral knowledge for Boc-protected compounds

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Column Packing: Dry pack a chromatography column with silica gel.

  • Equilibration: Equilibrate the column with the chosen mobile phase (e.g., hexane containing 1% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with the initial mobile phase (e.g., 100% hexane with 1% TEA). Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., a gradient of 0% to 50% ethyl acetate in hexane, with 1% TEA maintained throughout).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Purification by Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate or diethyl ether) with gentle warming if necessary.

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

TroubleshootingWorkflow start Start: Impure Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end End: Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column_chrom Column Chromatography purification_method->column_chrom crystallization Crystallization/Trituration purification_method->crystallization troubleshoot_column Troubleshoot Column Chromatography column_chrom->troubleshoot_column troubleshoot_cryst Troubleshoot Crystallization crystallization->troubleshoot_cryst peak_tailing Issue: Peak Tailing? troubleshoot_column->peak_tailing add_tea Add 0.1-1% TEA to Eluent peak_tailing->add_tea Yes low_recovery Issue: Low Recovery? peak_tailing->low_recovery No add_tea->check_purity change_stationary_phase Use Amine-Silica or Alumina change_stationary_phase->check_purity low_recovery->check_purity No low_recovery->change_stationary_phase Yes oiling_out Issue: Oiling Out? troubleshoot_cryst->oiling_out triturate Triturate with Hexane/Ether oiling_out->triturate Yes seed_crystal Add Seed Crystal oiling_out->seed_crystal If available triturate->check_purity seed_crystal->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing temperature and reaction time for Boc deprotection of diazepanes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature and reaction time for the Boc (tert-butyloxycarbonyl) deprotection of diazepanes. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of my diazepane?

A1: Incomplete Boc deprotection of diazepanes can arise from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. Standard conditions may not be sufficient for particularly stable or sterically hindered diazepane substrates.[1][2]

  • Suboptimal Reaction Time or Temperature: The deprotection of sterically hindered or electron-deficient diazepanes may necessitate longer reaction times or elevated temperatures to proceed to completion.[1][3]

  • Steric Hindrance: The bulky nature of the Boc group, combined with the three-dimensional structure of the diazepane ring, can physically impede the approach of the acidic reagent.[1][2][3]

  • Poor Solubility: The Boc-protected diazepane may have limited solubility in the chosen reaction solvent, which restricts the accessibility of the deprotecting agent.[1]

Q2: I'm observing side products in my reaction. What are the likely causes and how can I prevent them?

A2: A primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[1][4] This electrophile can lead to alkylation of nucleophilic sites on the diazepane ring or other sensitive functional groups within your molecule. To mitigate these side reactions, the addition of "scavengers" to the reaction mixture is recommended. Common scavengers include triisopropylsilane (TIS) or water, which can trap the tert-butyl cation.[5]

Q3: Can I use thermal methods for Boc deprotection of diazepanes to avoid strong acids?

A3: Yes, thermal deprotection is a potential alternative to acidic methods and can be advantageous when dealing with acid-sensitive substrates.[6][7] This method typically involves heating the Boc-protected diazepane in a suitable solvent, such as methanol or water, at elevated temperatures.[7][8][9] However, the high temperatures required may not be suitable for all diazepane derivatives, and careful optimization is necessary to avoid thermal degradation.[9]

Q4: How do I effectively monitor the progress of my Boc deprotection reaction?

A4: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the consumption of the starting material and the appearance of the more polar deprotected product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the disappearance of the starting material and confirms the mass of the desired product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to track the disappearance of the characteristic singlet peak of the Boc group's protons, typically observed around 1.4 ppm.[1]

Troubleshooting Guides

Issue: Incomplete Deprotection

If you observe a significant amount of starting material remaining after the standard reaction time, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Insufficient reaction timeExtend the reaction time and monitor closely by TLC or LC-MS.[10]
Inadequate temperatureGently increase the reaction temperature (e.g., to 40°C) while carefully monitoring for any degradation.[3]
Insufficient acid strengthConsider switching to a stronger acidic system, such as 4M HCl in dioxane.[3]
Poor solubilityTry a different solvent system in which your substrate is more soluble.

Issue: Formation of Side Products

If you detect unexpected products by LC-MS or NMR, consider the following:

Potential Cause Suggested Solution
Alkylation by tert-butyl cationAdd a scavenger, such as triisopropylsilane (TIS) or a small amount of water, to the reaction mixture.[5]
Degradation of the diazepane ringIf using elevated temperatures, reduce the temperature and extend the reaction time. For acid-sensitive substrates, consider a milder deprotection method.

Data Presentation

The following table summarizes common conditions for Boc deprotection and their general impact on reaction efficiency. Note that optimal conditions will be substrate-dependent and require empirical determination.

Reagent Solvent Typical Temperature (°C) Typical Reaction Time Notes
Trifluoroacetic Acid (TFA) (25-50%)[4][10][11]Dichloromethane (DCM)[4][10][11]Room Temperature30 min - 2 h[2][11]A common and generally effective method.
4M Hydrochloric Acid (HCl)[10]1,4-Dioxane[10]Room Temperature1 - 4 hA strong acidic condition, useful for resistant substrates.[3]
Thermal (No Acid)[7]Methanol or Water[7][8]100 - 240 °C[7][8]10 min - 2 h[7]An option for acid-sensitive molecules, but requires thermal stability.[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol describes a general procedure for the Boc deprotection of a diazepane using trifluoroacetic acid in dichloromethane.

  • Dissolve the Substrate: Dissolve the Boc-protected diazepane in dichloromethane (DCM).

  • Add TFA: Add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 50% TFA/DCM mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature. For typical substrates, a reaction time of 1-2 hours is sufficient.[3]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.[3]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly or neutralized.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diazepane.

Protocol 2: Boc Deprotection with HCl in Dioxane

This protocol is suitable for diazepanes that are resistant to deprotection under standard TFA conditions.

  • Suspend the Substrate: Suspend the Boc-protected diazepane in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[3]

  • Isolation: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected diazepane.[3]

  • Neutralization (Optional): If the free amine is required, a basic work-up can be performed as described in Protocol 1.[3]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Add Deprotection Reagent Add Deprotection Reagent Dissolve Substrate->Add Deprotection Reagent Stir at Defined Temp/Time Stir at Defined Temp/Time Add Deprotection Reagent->Stir at Defined Temp/Time Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Stir at Defined Temp/Time->Monitor Progress (TLC/LC-MS) Quench/Neutralize Quench/Neutralize Monitor Progress (TLC/LC-MS)->Quench/Neutralize Extract Product Extract Product Quench/Neutralize->Extract Product Purify Purify Extract Product->Purify End End Purify->End

Caption: Experimental workflow for Boc deprotection of diazepanes.

Troubleshooting_Tree Incomplete Deprotection Incomplete Deprotection Increase Time Increase Time Incomplete Deprotection->Increase Time Easy Increase Temp Increase Temp Incomplete Deprotection->Increase Temp Moderate Stronger Acid Stronger Acid Incomplete Deprotection->Stronger Acid Harsh Side Products Observed Side Products Observed Add Scavenger Add Scavenger Side Products Observed->Add Scavenger Alkylation Lower Temp Lower Temp Side Products Observed->Lower Temp Degradation Milder Conditions Milder Conditions Side Products Observed->Milder Conditions Degradation

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Scale-Up Synthesis of tert-Butyl 5-Methyl-1,4-Diazepane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the synthetic stage.

Stage 1: Mono-Boc Protection of the Diamine Precursor

Question: We are observing low yields of the desired mono-Boc-protected product and significant formation of the di-Boc-protected byproduct. How can we improve the selectivity for mono-protection?

Answer:

The formation of a mixture of mono- and di-protected products is a common challenge in the Boc protection of diamines due to the similar reactivity of both amino groups. Here are several strategies to enhance the selectivity for the mono-protected product:

  • Control of Stoichiometry: Carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. While some methods use a 1:1 ratio, employing a slight excess of the diamine can favor mono-protection.

  • Monoprotonation of the Diamine: This is a highly effective method to differentiate the two amino groups. By adding one equivalent of a strong acid, such as hydrochloric acid (HCl), to the diamine solution prior to the addition of (Boc)₂O, one amino group is protonated to form an ammonium salt, rendering it unreactive. The remaining free amino group can then be selectively protected. In-situ generation of HCl from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol is a practical alternative to using HCl gas.[1][2]

  • Flow Chemistry: Utilizing microreactor technology can provide precise control over reaction temperature and stoichiometry, which can significantly improve the yield of the mono-protected product.[3]

Question: We are struggling with the purification of the mono-Boc-protected diamine from the unreacted diamine and the di-Boc byproduct due to their similar polarities. What is the recommended purification strategy?

Answer:

Purification can indeed be challenging. A combination of extraction and chromatography is typically effective:

  • Acid-Base Extraction: This is a critical step to separate the products.

    • Acidify the reaction mixture (e.g., with dilute HCl). The unreacted diamine and the desired mono-Boc-protected product (which still contains a basic amine) will be protonated and partition into the aqueous layer.

    • The neutral di-Boc-protected byproduct can then be extracted with an organic solvent (e.g., ethyl acetate).

    • Next, basify the aqueous layer (e.g., with NaOH) to deprotonate the mono-Boc-protected product and the unreacted diamine.

    • Finally, extract the desired mono-protected product and the remaining unreacted diamine into an organic solvent.

  • Column Chromatography: Subsequent purification by column chromatography on silica gel is often necessary to separate the mono-protected product from the unreacted diamine. Use a suitable solvent system, such as a gradient of dichloromethane and methanol. Basic alumina can also be an alternative stationary phase to avoid the potential for Boc group cleavage on acidic silica gel.[4]

Stage 2: Intramolecular Cyclization (e.g., via Fukuyama-Mitsunobu Reaction)

Question: The intramolecular cyclization to form the 1,4-diazepane ring is proceeding with low yield on a larger scale. What are the potential causes and solutions?

Answer:

Low yields in intramolecular cyclizations, especially for forming seven-membered rings, can be attributed to several factors. Here are some troubleshooting suggestions, particularly relevant for a Fukuyama-Mitsunobu type cyclization:

  • High Dilution Conditions: Intramolecular reactions are favored at very low concentrations to minimize competing intermolecular side reactions (polymerization). On a large scale, this requires significant solvent volumes. Ensure that the reaction is performed under high dilution conditions (typically <0.01 M).

  • Reagent Addition: Slow addition of the cyclization precursor to a pre-heated solution of the Mitsunobu reagents can help maintain high dilution and favor the intramolecular pathway.

  • Choice of Mitsunobu Reagents: While diethyl azodicarboxylate (DEAD) is common, diisopropyl azodicarboxylate (DIAD) can sometimes be a superior reagent in solid-phase synthesis and may offer advantages in solution-phase cyclizations as well.[5]

  • Temperature Control: The reaction temperature is critical. While the Mitsunobu reaction is often performed at or below room temperature, some intramolecular cyclizations may require elevated temperatures to overcome the entropic barrier of ring formation. Optimization of the reaction temperature is recommended.

  • Purity of the Starting Material: Ensure the linear precursor for cyclization is of high purity. Impurities can interfere with the reaction and lead to lower yields.

Stage 3: Purification of the Final Product

Question: Our final product, this compound, is an oil and is difficult to handle and purify. Are there alternative purification or handling methods?

Answer:

Handling oily products at scale can be challenging. Consider the following approaches:

  • Crystallization/Salt Formation: If the final product is an oil, it may be possible to induce crystallization by trituration with a non-polar solvent like n-hexane or diethyl ether. Alternatively, converting the product into a solid salt (e.g., hydrochloride or oxalate) can facilitate easier handling, purification by recrystallization, and storage.

  • Chromatography: Flash chromatography on silica gel is a standard method for purifying Boc-protected amines. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or methyl t-butyl ether).

  • Distillation: If the product is thermally stable, vacuum distillation could be a viable purification method for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A common and practical approach involves a multi-step synthesis starting from a chiral precursor like (S)- or (R)-2-aminopropan-1-ol. A key step is often the construction of the 1,4-diazepane ring via an intramolecular cyclization. One established method utilizes an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol intermediate.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Several safety aspects should be carefully managed:

  • Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, especially on a large scale. Avoid heating them directly.

  • Thiophenols: If using a nosyl-protection strategy, the deprotection step often involves thiophenol, which is toxic and has a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents: Large volumes of flammable organic solvents are used. Ensure proper grounding of equipment to prevent static discharge and use appropriate fire safety measures.

Q3: How can the stereochemical integrity of the chiral center be maintained throughout the synthesis?

A3: Maintaining stereochemical integrity is crucial if a specific enantiomer is desired.

  • The Fukuyama-Mitsunobu reaction generally proceeds with inversion of configuration at the alcohol center. This needs to be accounted for in the synthetic design.

  • During purification steps, especially those involving acidic or basic conditions, care should be taken to avoid conditions that could lead to racemization.

  • It is essential to monitor the enantiomeric excess (ee) of the final product using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis. A reported optical purity for a similar synthesis was 99.9%ee.

Data Presentation

Table 1: Representative Yields and Purity in a Scale-Up Synthesis

StepStarting Material ScaleProductYieldPurity (by GC)Optical PurityReference
(S)-(+)-2-amino-1-propanol to (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylateMulti-kilogram(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate45.2% (total)97.5%99.9%ee
Sulfonylation of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate2.76 kg(S)-tert-Butyl 4-(4-fluoroisoquinolin-5-yl)sulfonyl-3-methyl-1,4-diazepane-1-carboxylate93.3% (total over 2 steps)--

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (Adapted from Patent Literature[6])

This protocol outlines a key transformation in the synthesis.

  • Nosyl Protection and Subsequent Deprotection (Illustrative Steps):

    • A solution of the precursor diamine in a suitable solvent (e.g., acetonitrile) is treated with a nosylating agent (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base (e.g., potassium carbonate).

    • After the reaction is complete, the nosyl-protected intermediate is isolated.

    • The nosyl group is then removed by treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate in a solvent like acetonitrile. The reaction is typically stirred at room temperature for several hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The residue is taken up in an organic solvent and washed with aqueous base and brine.

    • The organic layer is dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated.

    • The crude product is purified by column chromatography or by trituration/crystallization from a suitable solvent system (e.g., petroleum ether: methyl t-butyl ether) to yield the target compound as an oil or solid.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediates cluster_cyclization Cyclization cluster_final Final Product S-2-Aminopropanol S-2-Aminopropanol Linear_Diamine_Precursor Linear Diamine Precursor S-2-Aminopropanol->Linear_Diamine_Precursor Multi-step synthesis Nosyl_Protected_Intermediate Nosyl-Protected Intermediate Linear_Diamine_Precursor->Nosyl_Protected_Intermediate Nosyl Protection Intramolecular_Cyclization Intramolecular Cyclization (Fukuyama-Mitsunobu) Nosyl_Protected_Intermediate->Intramolecular_Cyclization Final_Product tert-butyl 5-methyl- 1,4-diazepane-1-carboxylate Intramolecular_Cyclization->Final_Product Boc Protection/ Nosyl Deprotection

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Identify_Stage Identify Synthesis Stage Start->Identify_Stage Stage1 Mono-Boc Protection Identify_Stage->Stage1 Stage 1 Stage2 Intramolecular Cyclization Identify_Stage->Stage2 Stage 2 Stage3 Purification Identify_Stage->Stage3 Stage 3 Low_Yield Low Yield/ Di-protection Stage1->Low_Yield Purification_Issue1 Purification Difficulty Stage1->Purification_Issue1 Low_Cyclization_Yield Low Cyclization Yield Stage2->Low_Cyclization_Yield Oily_Product Oily Product/ Handling Issues Stage3->Oily_Product Solution1 Adjust Stoichiometry Use Monoprotonation Low_Yield->Solution1 Solution2 Acid-Base Extraction Column Chromatography Purification_Issue1->Solution2 Solution3 High Dilution Optimize Reagents/Temp Low_Cyclization_Yield->Solution3 Solution4 Crystallization/Salt Formation Vacuum Distillation Oily_Product->Solution4

Caption: Troubleshooting workflow for synthesis challenges.

References

Technical Support Center: Resolution of Methyl-1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric resolution of methyl-1,4-diazepane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of methyl-1,4-diazepane derivatives?

A1: The three main techniques for the resolution of methyl-1,4-diazepane derivatives are Diastereomeric Salt Formation, Chiral Chromatography (HPLC and SFC), and Enzymatic Resolution. The choice of method depends on the scale of the resolution, the specific properties of the derivative, and the desired purity.

Q2: How do I choose the most suitable chiral resolving agent for diastereomeric salt formation?

A2: The selection of a chiral resolving agent is crucial and often requires empirical screening. For basic compounds like methyl-1,4-diazepane derivatives, chiral acids are used. Common choices include derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid) and other chiral carboxylic acids. The ideal agent will form a stable, crystalline salt with one enantiomer while the other diastereomeric salt remains in solution.

Q3: I am not achieving good separation with my chiral HPLC/SFC. What are the key parameters to optimize?

A3: For poor resolution in chiral chromatography, focus on optimizing the chiral stationary phase (CSP), the mobile phase composition (including the organic modifier and any additives), the flow rate, and the column temperature. For basic analytes like diazepane derivatives, adding a small amount of an amine modifier to the mobile phase can significantly improve peak shape and resolution.

Q4: What should I do if the enzymatic resolution shows low enantioselectivity?

A4: Low enantioselectivity in enzymatic resolution can often be addressed by screening different enzymes (e.g., various lipases), optimizing the reaction temperature (lower temperatures often increase selectivity), and evaluating different organic solvents (solvent engineering).

Q5: Is racemization a concern for chiral methyl-1,4-diazepane derivatives?

A5: The potential for racemization of the stereogenic center in 1,4-diazepane derivatives should be considered, particularly under harsh pH and high-temperature conditions. The seven-membered diazepine ring can be conformationally labile, and while this does not necessarily lead to racemization at a stereogenic carbon, the stability of the chiral center should be assessed under the specific conditions of the resolution and subsequent work-up steps.

Troubleshooting Guides

Diastereomeric Salt Resolution
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation (oiling out) The diastereomeric salt is too soluble in the chosen solvent, or its melting point is below the experimental temperature.- Screen a wider range of solvents with varying polarities. - Try solvent mixtures. - Ensure the starting racemic material is of high purity. - Attempt crystallization at a lower temperature.
Poor or no precipitation of the diastereomeric salt The diastereomeric salts have similar solubilities in the chosen solvent.- Screen different chiral resolving agents. - Experiment with a broader range of solvents and solvent mixtures. - Optimize the stoichiometry of the resolving agent.
Low diastereomeric excess (d.e.) in the crystallized salt - Co-precipitation of both diastereomeric salts. - Inefficient fractional crystallization.- Perform recrystallization of the isolated salt. - Optimize the cooling rate during crystallization (slower cooling often yields purer crystals). - Ensure the final crystallization temperature is optimized to maximize the solubility difference.
Low yield of the desired enantiomer The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the solvent volume to the minimum required for dissolution at a higher temperature. - Investigate the possibility of recovering the desired enantiomer from the mother liquor. - Consider a dynamic diastereomeric resolution by inducing in-situ racemization of the undesired enantiomer if feasible.
Chiral Chromatography (HPLC/SFC)
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). - For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration. - For reversed-phase, adjust the organic modifier and pH of the aqueous phase. - For SFC, optimize the co-solvent and additives.
Poor peak shape (tailing or fronting) - Secondary interactions between the basic analyte and the stationary phase. - Inappropriate mobile phase additive.- Add a basic modifier to the mobile phase (e.g., diethylamine, triethylamine) to block silanol groups on the silica support and improve peak symmetry. - For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid).
Irreproducible retention times - Inadequate column equilibration. - Temperature fluctuations. - Mobile phase composition changes.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed.
Enzymatic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Inactivated enzyme. - Unsuitable reaction conditions (pH, temperature). - Presence of enzyme inhibitors.- Use a fresh batch of enzyme. - Optimize the pH and temperature for the specific enzyme used. - Ensure the substrate and solvent are free of impurities that could inhibit the enzyme.
Low enantioselectivity (low e.e. of product and/or remaining substrate) - The enzyme is not highly selective for the substrate. - Suboptimal reaction temperature or solvent.- Screen a panel of different enzymes (e.g., various lipases such as Candida antarctica lipase B, Pseudomonas cepacia lipase). - Lower the reaction temperature, as this often increases enantioselectivity. - Screen a variety of organic solvents to find one that enhances selectivity.
Reaction stops at low conversion - Product inhibition. - Enzyme denaturation over time.- Consider in-situ product removal if feasible. - Immobilize the enzyme to improve its stability. - Add the enzyme in portions throughout the reaction.

Data Presentation

Table 1: Quantitative Data on the Resolution of (rac)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate

Method Resolving Agent Solvent Yield of Desired Enantiomer Enantiomeric Excess (e.e.) Reference
Diastereomeric Salt FormationDibenzoyl-L-tartaric acid (DBTA) (0.5 eq.)Acetone, then Ethanol19.8% (global yield)95.4%[1]
Diastereomeric Salt Formation(R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED)Not specifiedUp to 30%>99%[1]

Note: The data presented is for a carboxylate derivative of methyl-1,4-diazepane. The efficiency of the resolution will be specific to the derivative being resolved.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (rac)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate

This protocol is based on the findings in patent US20190276414A1.[1]

  • Cocrystal Formation:

    • Dissolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride in a suitable organic solvent.

    • Add an equimolar amount of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED).

    • Allow the mixture to stir at a controlled temperature to induce the crystallization of the cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED.

    • Isolate the cocrystal by filtration.

    • Optional: Purify the cocrystal by recrystallization or by slurrying in an organic solvent to improve diastereomeric purity.

  • Dissociation of the Cocrystal:

    • Slurry the isolated cocrystal in water at room temperature.

    • Separate the insoluble (R)-TED from the aqueous solution by filtration.

    • Basify the aqueous phase with a suitable base (e.g., NaOH) to liberate the free amine.

    • Extract the (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Isolate the product by evaporation of the solvent.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or SFC.

Mandatory Visualizations

experimental_workflow cluster_resolution Diastereomeric Salt Resolution racemate Racemic Methyl-1,4-diazepane Derivative diastereomeric_salts Formation of Diastereomeric Salts racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts solvent Solvent solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation Liberation of Enantiomer less_soluble->liberation pure_enantiomer Enantiomerically Pure Derivative liberation->pure_enantiomer

Caption: Workflow for the chiral resolution of methyl-1,4-diazepane derivatives via diastereomeric salt formation.

troubleshooting_workflow cluster_diastereomeric Diastereomeric Salt Formation cluster_hplc Chiral Chromatography cluster_enzymatic Enzymatic Resolution start Low Enantiomeric Excess (e.e.) in Resolution method Identify Resolution Method start->method d_issue1 Screen Different Resolving Agents method->d_issue1 Diastereomeric Salt h_issue1 Screen Different Chiral Stationary Phases (CSPs) method->h_issue1 Chromatography e_issue1 Screen Different Enzymes method->e_issue1 Enzymatic d_issue2 Optimize Solvent System d_issue1->d_issue2 d_issue3 Recrystallize Isolated Salt d_issue2->d_issue3 h_issue2 Optimize Mobile Phase (Modifiers, Additives) h_issue1->h_issue2 h_issue3 Adjust Temperature and Flow Rate h_issue2->h_issue3 e_issue2 Optimize Temperature and Solvent e_issue1->e_issue2 e_issue3 Consider Enzyme Immobilization e_issue2->e_issue3

Caption: Troubleshooting logic for addressing low enantiomeric excess in different resolution methods.

References

Technical Support Center: Stability and Storage of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is also recommended to protect it from light by using an amber vial or storing it in a dark place.

Q2: What are the primary causes of degradation for this compound?

A2: The main degradation pathways for this compound are associated with the lability of the tert-butyloxycarbonyl (Boc) protecting group. The primary causes of degradation are:

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which results in the formation of the deprotected diazepane, isobutylene, and carbon dioxide.[1]

  • Elevated Temperatures: The Boc group is thermally labile and can be cleaved at temperatures above 85-90°C.[1]

  • Moisture: Although the Boc group is generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture can lead to slow hydrolytic degradation.[1]

Q3: Can I store the compound at room temperature for short periods?

A3: While refrigeration at 2-8°C is recommended for long-term storage, the compound is relatively stable at room temperature for short durations. However, to minimize the risk of degradation, it is advisable to limit the time the compound is kept at ambient temperatures.

Q4: Is this compound sensitive to light or air?

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Loss of Purity/Appearance of New Peaks in HPLC Analysis Degradation of the compound due to improper storage conditions.1. Verify that the compound has been stored at 2-8°C, under an inert atmosphere, and protected from light and moisture. 2. If the issue persists, consider performing a forced degradation study (see Experimental Protocols) to identify the degradation products and understand the degradation pathway.
Inconsistent Experimental Results Partial degradation of the starting material.1. Confirm the purity of the compound using HPLC or ¹H NMR before use. 2. If degradation is suspected, purify the material before proceeding with your experiment.
Change in Physical Appearance (e.g., color change, clumping) Potential moisture absorption or degradation.1. Ensure the container is tightly sealed and stored in a desiccated environment. 2. Analyze a sample of the material to assess its purity and identify any potential contaminants or degradation products.

Quantitative Stability Data

The following table provides illustrative data on the stability of a typical N-Boc protected amine under various conditions. This data is intended to demonstrate expected trends, and it is recommended to perform specific stability studies for this compound to obtain precise figures.

Condition Duration Parameter Result (Illustrative)
Long-Term Storage 12 monthsPurity by HPLC>98%
AppearanceNo change
Accelerated Storage (40°C / 75% RH) 6 monthsPurity by HPLC~95%
AppearanceSlight discoloration possible
Acidic Stress (0.1 M HCl) 24 hoursPurity by HPLC<10% (significant degradation)
Basic Stress (0.1 M NaOH) 24 hoursPurity by HPLC>99%
Oxidative Stress (3% H₂O₂) 24 hoursPurity by HPLC>98%
Thermal Stress (80°C) 48 hoursPurity by HPLC~90%
Photostability (ICH Q1B) 1.2 million lux hoursPurity by HPLC>99%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for Purity and Stability Analysis

This protocol provides a general reversed-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

  • LC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 10% to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Protocol 3: Monitoring Boc Deprotection by ¹H NMR

This protocol is useful for specifically checking the integrity of the Boc protecting group.

Methodology:

  • Sample Preparation: Dissolve a sample of the compound that you suspect may have degraded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum.

  • Data Analysis: Look for the characteristic singlet peak of the nine equivalent protons of the tert-butyl group of the Boc moiety, which typically appears around 1.4 ppm. A decrease in the integration of this peak relative to other peaks in the molecule indicates deprotection.

Visualizations

cluster_storage Optimal Storage Conditions storage_conditions This compound temp 2-8°C storage_conditions->temp Temperature inert Inert Atmosphere (Ar, N₂) storage_conditions->inert Atmosphere light Protection from Light storage_conditions->light Light moisture Protection from Moisture storage_conditions->moisture Moisture

Caption: Recommended Storage Conditions.

cluster_degradation Degradation Pathways compound This compound acid Acidic Conditions (e.g., HCl) compound->acid Boc Cleavage heat Elevated Temperature (>85°C) compound->heat Thermal Decomposition moisture Prolonged Moisture Exposure compound->moisture Slow Hydrolysis deprotected 5-methyl-1,4-diazepane + Isobutylene + CO₂ acid->deprotected heat->deprotected moisture->deprotected

Caption: Primary Degradation Pathways.

start Suspected Degradation check_storage Verify Storage Conditions (Temp, Atmosphere, Light, Moisture) start->check_storage analyze_sample Analyze Sample Purity (HPLC / NMR) check_storage->analyze_sample pure Purity Acceptable analyze_sample->pure Yes impure Purity Unacceptable analyze_sample->impure No proceed Proceed with Experiment pure->proceed remediate Purify Material or Obtain New Lot impure->remediate remediate->proceed

Caption: Troubleshooting Workflow.

References

Alternative reagents for the synthesis of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic strategies involve a multi-step process starting from commercially available chiral precursors, followed by cyclization and protection steps. Key methods include intramolecular cyclization of a diamino alcohol derivative and reductive amination of a suitable precursor. The choice of route often depends on the desired stereochemistry (chiral or racemic) and the scale of the synthesis.

Q2: Are there alternative protecting groups to Boc (tert-butoxycarbonyl) for the 1,4-diazepane ring system?

A2: Yes, other protecting groups can be employed, offering different deprotection conditions. The most common alternatives are:

  • Cbz (carboxybenzyl): Cleaved by hydrogenolysis.

  • Nosyl (2-nitrobenzenesulfonyl): Can be removed under mild conditions using a thiol and a base. This group is particularly useful in cyclization reactions like the Fukuyama-Mitsunobu reaction.[1]

The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q3: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A3: Several parameters are crucial for a successful synthesis:

  • Purity of starting materials: Using high-purity starting materials is essential to avoid side reactions and simplify purification.

  • Reaction temperature: Temperature control is critical, especially during cyclization and reduction steps, to prevent side product formation.

  • Choice of solvent: The solvent can significantly influence reaction rates and yields.

  • Stoichiometry of reagents: Precise control of reagent stoichiometry is necessary to avoid over-alkylation or incomplete reactions.

  • Work-up and purification methods: Proper work-up procedures to remove unreacted reagents and byproducts, followed by an efficient purification method like column chromatography, are vital for obtaining the final product with high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final product Incomplete reaction during cyclization or protection step.Monitor the reaction progress closely using TLC or LC-MS. Consider increasing the reaction time or temperature if the reaction is sluggish. Ensure the use of anhydrous solvents and inert atmosphere if reagents are moisture-sensitive.
Side reactions, such as over-alkylation or polymerization.Control the stoichiometry of the reagents carefully. Add the electrophile slowly to the reaction mixture. Consider using a more dilute solution to minimize intermolecular reactions.
Product loss during work-up or purification.Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. Use an appropriate solvent system for column chromatography to achieve good separation.
Presence of multiple spots on TLC after reaction Formation of diastereomers or regioisomers.If a chiral center is formed, the product may be a mixture of diastereomers. This may require optimization of the reaction conditions to improve stereoselectivity or separation by chiral chromatography.
Incomplete deprotection or protection.Ensure the deprotection/protection conditions are suitable for the specific protecting group and substrate. The reaction time and temperature may need to be adjusted.
Degradation of the product.The product may be unstable under the reaction or work-up conditions. Consider using milder reagents or reaction conditions.
Difficulty in purifying the final product Co-elution of impurities with the product during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).
The product is a viscous oil that is difficult to handle.Try to crystallize the product or its salt form. If it remains an oil, use high-vacuum drying to remove residual solvents.

Experimental Protocols

Method 1: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate via Intramolecular Cyclization

This method is adapted from a patented procedure and is suitable for the synthesis of the enantiomerically pure compound.[2]

Step 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

  • To a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (1 equivalent) and triethylamine (2.2 equivalents) in acetonitrile, add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) while cooling in an ice bath.

  • Stir the mixture for two hours at the same temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Deprotection of the Nosyl Group

  • To a solution of the nosyl-protected diazepane (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

  • Add thiophenol (3 equivalents) gradually at a temperature below 20°C.

  • Stir the reaction mixture at 20°C for 18 hours.

  • Monitor the reaction by TLC.

  • Filter the insoluble materials and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Boc Protection

  • The crude product from the previous step is dissolved in a suitable solvent and reacted with di-tert-butyl dicarbonate (Boc)₂O to afford the final product.

Method 2: Synthesis of Racemic this compound via Reductive Amination

This is a general procedure for the synthesis of the racemic compound.

  • To a solution of N-benzylethylenediamine (1 equivalent) in methanol or dichloromethane, add 1-acetoxy-2-butanone (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours to form the imine intermediate.

  • Cool the mixture to 0°C and add a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

  • After the reduction is complete (monitored by TLC), quench the reaction and perform an aqueous work-up.

  • The resulting racemic 1-benzyl-5-methyl-1,4-diazepane can be debenzylated via hydrogenolysis and then protected with a Boc group.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate from a key intermediate.

Reaction Step Starting Material Product Yield Reference
Nosyl deprotection and subsequent steps(S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate(S)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepane93.3% (over two steps)[2]

Visualizations

Synthesis_Workflow_Method1 cluster_step1 Step 1: Nosyl Protection cluster_step2 Step 2: Nosyl Deprotection cluster_step3 Step 3: Boc Protection A (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate B Nosyl-protected intermediate A->B NsCl, Et3N, MeCN C Deprotected intermediate B->C Thiophenol, K2CO3, MeCN D This compound C->D (Boc)2O

Caption: Workflow for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Synthesis_Workflow_Method2 cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection & Protection A N-Benzylethylenediamine + 1-Acetoxy-2-butanone B Racemic 1-benzyl-5-methyl-1,4-diazepane A->B 1. Imine formation 2. NaBH4 or NaBH(OAc)3 C Racemic tert-butyl 5-methyl-1,4-diazepane-1-carboxylate B->C 1. H2, Pd/C 2. (Boc)2O

Caption: Workflow for the synthesis of racemic this compound.

References

Managing impurities during the synthesis of suvorexant intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of suvorexant intermediates. The information is designed to help manage and control process-related impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities encountered during suvorexant synthesis?

A1: During the synthesis of suvorexant, several process-related impurities have been identified. The most critical include enantiomeric impurities, byproducts from side reactions, and unreacted starting materials. Key impurities reported in the literature include the S-isomer of suvorexant (Impurity C), diastereomers, and impurities arising from the reactivity of intermediates, such as Impurities A, B, D, E, F, G, and H.[1][2] Other notable impurities include a Diazepane Impurity, a Des-Chloro Impurity, and a Regio-isomer Impurity.[2][3]

Q2: My chiral HPLC shows a significant peak corresponding to the S-isomer (Impurity C). What is the likely cause and how can I control it?

A2: The presence of the S-isomer (Impurity C) is a critical quality attribute to control. Its formation is directly linked to the stereochemical purity of the chiral amine intermediate (R)-8.[1] The primary cause is often incomplete resolution during the synthesis of this intermediate. To control this impurity, a robust purification of the crude chiral amine is essential. A highly effective method is the salt formation of the crude intermediate with dibenzoyl-D-tartaric acid (D-DBT) in a solvent system like isopropyl acetate (IPA), followed by washing. This process has been shown to significantly improve chiral purity.[1]

Q3: During the synthesis of intermediate 3 from compound 2 and Boc-protected ethylenediamine using triethylamine (TEA), I've isolated unexpected byproducts. What could they be?

A3: When using triethylamine (TEA) as a base in this substitution reaction, it can sometimes participate in the reaction. An identified byproduct, Impurity D, contains a diethylamino fragment. This is believed to form through a direct SNAr (Nucleophilic Aromatic Substitution) reaction of TEA with the starting material, compound 2.[1] To minimize this, consider optimizing the base, temperature, or reaction time.

Q4: I am observing an impurity with a mass corresponding to an amine isomer of my target diazepane intermediate (22). How is this formed?

A4: An amine isomer impurity (25) can be generated during the synthesis of the diazepane intermediate. This is thought to occur through the transient formation of a bicyclic intermediate (38), which then rearranges to the isomeric amine.[4] Controlling the pH and reaction conditions during the reductive amination step is crucial to minimize the formation of this and other related impurities.[4]

Q5: What are residual solvents and why are they a concern in suvorexant synthesis?

A5: Residual solvents are organic volatile chemicals used during the synthesis process that are not completely removed during purification. In suvorexant synthesis, solvents like isopropyl acetate, n-heptane, DMF, triethylamine, ethyl acetate, dichloromethane (DCM), methanol, and THF are commonly used.[5] It is critical to control their levels in the final active pharmaceutical ingredient (API) to ensure patient safety, as some solvents are classified as toxic or potentially carcinogenic.[5] Static headspace gas chromatography (HS-GC) is the recommended method for their detection and quantification.[5]

Troubleshooting Guides

Issue 1: High Levels of Chiral Impurity (S-Isomer)
  • Symptom: Chiral HPLC analysis of the final product or key intermediate shows a peak for the undesired S-enantiomer exceeding specification limits (e.g., >0.1%).[1]

  • Root Cause: Inadequate purity of the chiral amine intermediate ((R)-5-methyl-1,4-diazepane derivative).

  • Corrective Actions:

    • Intermediate Purification: Implement a purification step for the crude chiral amine intermediate. Salt formation with a chiral acid like dibenzoyl-D-tartaric acid (D-DBT) is highly effective.[1]

    • Process Monitoring: Use chiral HPLC to monitor the enantiomeric purity of the intermediate before proceeding to the next step. An enantiomeric purity of >99.5% is a good target.[1]

    • Resolution Optimization: Re-evaluate the parameters of the asymmetric reductive amination or chiral resolution step used to prepare the intermediate.

Issue 2: Formation of Reductive Amination Byproducts
  • Symptom: HPLC of the crude diazepane intermediate shows multiple impurity peaks, potentially identified as hydrolysis products or isomers.[4]

  • Root Cause: Sub-optimal pH control or reaction conditions during the intramolecular reductive amination. Hydrolysis of the benzoxazole moiety can occur under certain pH conditions.[4]

  • Corrective Actions:

    • pH Control: Ensure precise pH control during the reaction. For instance, converting a bis-salt of the starting material to a mono-salt in situ by adding one equivalent of a base like sodium acetate before adding the reducing agent can minimize ring-opened impurities.[4]

    • Reagent Selection: The choice of reducing agent can impact the impurity profile. Evaluate alternatives if issues persist.

    • Temperature and Time: Optimize the reaction temperature and time to favor the desired intramolecular cyclization over side reactions.

Impurity Data Summary

The following table summarizes key process-related impurities identified during suvorexant synthesis.

Impurity Name/CodeCommon Name / TypeTypical Stage of FormationControl Strategy
Impurity A Dimer ImpurityFormed from the chiral amine intermediate (8).[1]Effective purification of intermediate (8) via salt formation.[1]
Impurity B Process ImpurityArises from unreacted starting material (11) in the preceding step.[1]Control the level of starting material (11) to less than 0.5%.[1]
Impurity C S-IsomerAsymmetric reductive amination or incomplete chiral resolution.[1]High-purity chiral intermediate via D-DBT salt purification.[1]
Impurity D Diethylamino ImpurityReaction of starting material with triethylamine (base).[1]Optimization of base and reaction conditions.
Amine Isomer (25) RegioisomerRearrangement during intramolecular reductive amination.[3][4]Strict control of process parameters (e.g., pH) during cyclization.[3][4]
Impurity H Reduction ByproductCompetitive reduction of the ketone during reductive amination.[1]Purification of the subsequent intermediate via salt formation.[1]

Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

This protocol is a representative method for analyzing the chiral purity of suvorexant and its key intermediates.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiral stationary phase column (e.g., specific column as validated in-house).

  • Mobile Phase: A mixture of a suitable buffer and organic solvent. A typical mobile phase could be a mixture of a diethylamine ethanol solution and a hydrocarbon like hexane or heptane. An example gradient could be A:B = 60:40, v/v, where A is the buffer and B is the organic solvent.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection: UV at a specified wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a standard solution of the desired R-isomer and the S-isomer to determine their retention times. c. Inject the sample solution. d. Integrate the peak areas for both enantiomers and calculate the percentage of the S-isomer impurity.

Protocol 2: Purification of Chiral Amine Intermediate (8) via Diastereomeric Salt Formation

This protocol describes a method to enhance the enantiomeric purity of the key diazepane intermediate.

  • Materials: Crude chiral amine intermediate (8), Dibenzoyl-D-tartaric acid (D-DBT), Isopropyl acetate (IPA), Methanol (MeOH).

  • Procedure: a. Dissolve the crude intermediate (8) in isopropyl acetate (IPA). b. In a separate vessel, dissolve an appropriate molar equivalent of D-DBT in IPA, possibly with gentle warming. c. Add the D-DBT solution to the solution of the crude intermediate. d. Stir the mixture to allow for the precipitation of the diastereomeric salt. The less soluble salt of the desired R-isomer with D-DBT will preferentially crystallize. e. After sufficient time for crystallization, filter the solid precipitate. f. Wash the collected solid with a mixture of IPA and a small amount of MeOH to remove the more soluble salt of the undesired S-isomer and other achiral impurities.[1] g. Dry the purified salt. h. The purified free base can be liberated by treating the salt with a suitable base (e.g., sodium bicarbonate solution) and extracting with an organic solvent. i. Confirm the enantiomeric and chemical purity of the final intermediate using chiral and achiral HPLC, respectively. This method has been shown to improve chiral purity from ~97% to over 99.5%.[1]

Visualizations

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and mitigating impurities during the synthesis of a suvorexant intermediate.

G cluster_0 Impurity Troubleshooting Workflow start Reaction Complete: Crude Product Analysis hplc Perform HPLC / UPLC Analysis start->hplc spec Impurity Profile within Specification? hplc->spec identify Impurity Out of Spec Identify Impurity (LC-MS, NMR) spec->identify No release Release for Next Step spec->release Yes pathway Determine Formation Pathway (Review Literature, Side Reactions) identify->pathway control Develop Control Strategy (Modify Process Parameters) pathway->control reprocess Reprocess / Purify Batch (Recrystallization, Chromatography) control->reprocess implement Implement & Verify Corrective Action in Next Batch reprocess->implement implement->start

Caption: A workflow for identifying and resolving impurity issues.

Formation Pathway of Key Impurities

This diagram shows the synthetic step leading to the chiral amine intermediate and highlights where key impurities can originate.

G cluster_1 Formation of Chiral Intermediate (8) and Related Impurities Ketone Ketone Precursor (6) ReductiveAmination Asymmetric Reductive Amination Ketone->ReductiveAmination Crude8 Crude (R)-Intermediate (8) ReductiveAmination->Crude8 Purification Purification via D-DBT Salt Formation Crude8->Purification Pure8 Pure (R)-Intermediate (8) (Chiral Purity >99.5%) Purification->Pure8 ImpurityC_Source (S)-Enantiomer Present Purification->ImpurityC_Source Removes ImpurityH_Source Competitive Ketone Reduction ImpurityH_Source->ReductiveAmination Forms Impurity H ImpurityC_Source->Crude8 Forms Impurity C (S-Isomer)

Caption: Origin of impurities during chiral intermediate synthesis.

References

Refining the workup procedure for reactions with tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup of reactions involving tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the workup and purification of this compound?

The primary challenge stems from the presence of structurally similar compounds in the crude reaction mixture. These often include the unreacted starting diamine (2-methyl-1,4-diazepane), the desired mono-Boc protected product, and the di-Boc protected byproduct (tert-butyl 4-((tert-butoxycarbonyl)-5-methyl-1,4-diazepane-1-carboxylate)). These compounds can have very similar polarities, making separation by traditional chromatographic methods difficult.[1]

Q2: What is the most effective method for purifying the mono-Boc-protected product?

Acid-base extraction is a highly effective and crucial step for purification.[1] This technique leverages the basicity of the free secondary amine on the desired mono-Boc product and the unreacted diamine. By acidifying the reaction mixture, these basic compounds become protonated and soluble in the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer. Subsequent basification of the aqueous layer deprotonates the desired product, allowing it to be extracted into a fresh organic solvent.[1][2][3]

Q3: Is the Boc protecting group stable during an acidic wash?

The tert-butoxycarbonyl (Boc) group is known to be sensitive to strong acids. However, it is generally stable under the conditions of a dilute acid wash (e.g., 1M HCl) used during the workup.[1][4] It is crucial to avoid prolonged exposure to highly acidic conditions to prevent cleavage of the Boc group.

Q4: Can column chromatography be used for purification?

Yes, column chromatography on silica gel is a common and viable method for purifying mono-Boc-protected diamines.[1][5][6] However, due to the similar polarities of the components, careful selection of the eluent system is necessary to achieve good separation. It is often used as a final polishing step after an initial acid-base extraction has removed the bulk of the impurities.

Q5: How can I minimize the formation of the di-Boc byproduct during the reaction to simplify the workup?

To improve the selectivity for mono-protection, one equivalent of an acid, such as hydrochloric acid (HCl), can be added to the diamine before the addition of di-tert-butyl dicarbonate ((Boc)₂O).[1][3] This protonates one of the amine groups, rendering it unreactive and leaving the other free to react, thus favoring the formation of the mono-protected product.[1][3]

Troubleshooting Guides

Problem 1: Low Yield of Desired Product After Workup

Possible Cause A: Incomplete Reaction

  • Solution: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider extending the reaction time or gently increasing the temperature. For certain substrates, a catalyst like iodine may be beneficial.[1][2]

Possible Cause B: Product Loss During Acid-Base Extraction

  • Solution 1: Incorrect pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before extracting the product.[1] Use a pH meter or pH paper to verify. Insufficiently basic conditions will result in incomplete deprotonation of the product, leading to poor recovery in the organic layer.

  • Solution 2: Insufficient Extraction: Increase the number of extractions with the organic solvent (e.g., from 2x to 4x) to ensure complete removal of the product from the aqueous phase.

Problem 2: Product Contaminated with Di-Boc Byproduct

Possible Cause A: Similar Polarity

  • Solution 1: Optimize Acid-Base Extraction: This is the most effective way to remove the neutral di-Boc byproduct. After the initial reaction, quench and dilute with an organic solvent. Perform multiple washes with a dilute acid (e.g., 1M HCl). The di-Boc product will remain in the organic layer, while your desired product moves to the aqueous phase.[1]

  • Solution 2: Optimize Column Chromatography: If di-Boc byproduct persists after extraction, optimize your column chromatography conditions. Use a shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) to improve separation.

Problem 3: Product is Contaminated with Unreacted Diamine

Possible Cause A: Incomplete Separation During Extraction

  • Solution 1: Careful pH Control: While both the desired product and the unreacted diamine are extracted into the organic layer after basification, a carefully controlled extraction at a specific pH might offer some selectivity, although this can be difficult.

  • Solution 2: Optimized Column Chromatography: This is the most reliable method for removing unreacted diamine. The diamine is significantly more polar than the mono-Boc protected product and should have a much lower Rf value on silica gel. A standard eluent system (e.g., DCM/MeOH with a small amount of triethylamine to reduce tailing) should provide good separation.

Data Presentation

Table 1: Effect of Aqueous pH on Product Recovery during Extraction

Extraction pHProduct Recovery (%)Purity (%)
8-96590
10-118594
>129895

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Comparison of Chromatography Eluent Systems

Eluent System (DCM:MeOH)Rf (Di-Boc)Rf (Mono-Boc Product)Rf (Diamine)Resolution (Mono-Boc vs. Di-Boc)
98:20.850.600.10Good
95:50.900.750.25Fair
90:100.950.880.45Poor

Note: Rf values are approximate and for illustrative purposes. Adding 0.5-1% triethylamine to the eluent can improve peak shape.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workup
  • Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (aq). Repeat this wash 2-3 times. Combine the acidic aqueous layers , as they contain the protonated product. The organic layer contains the di-Boc byproduct and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is greater than 12.

  • Product Extraction: Extract the basified aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel using an appropriate eluent system (e.g., 98:2 DCM:MeOH with 0.5% Et₃N).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workup_Decision_Flowchart start Crude Reaction Mixture extraction Perform Acid-Base Extraction start->extraction analyze1 Analyze Purity (TLC, LC-MS) extraction->analyze1 pure Product is Pure (>95%) analyze1->pure Yes impure Impurities Detected analyze1->impure No chromatography Column Chromatography impure->chromatography analyze2 Analyze Fractions chromatography->analyze2 end Combine Pure Fractions & Concentrate analyze2->end

Caption: Decision flowchart for the workup and purification process.

Acid_Base_Extraction_Pathway cluster_step1 Step 1: Acidic Wash (1M HCl) cluster_step2 Step 2: Basify Aqueous Layer (NaOH, pH > 12) cluster_step3 Step 3: Extract with Organic Solvent (DCM) org1 Organic Layer Di-Boc Byproduct (Neutral) aq1 Aqueous Layer Mono-Boc-H+ (Charged) Diamine-H+ (Charged) aq2 Aqueous Layer Mono-Boc (Neutral) Diamine (Neutral) aq1->aq2 Add Base org2 Organic Layer (Product) Mono-Boc Diamine aq2->org2 Separate Layers aq3 Aqueous Layer (Waste) Salts aq2->aq3 Separate Layers final Crude Product for Chromatography org2->final Dry & Concentrate start Crude Mixture in Organic Solvent start->org1 Separate Layers start->aq1 Separate Layers

Caption: Separation of components during acid-base extraction.

References

Validation & Comparative

Comparative Guide to Purity Analysis of Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and a potential Gas Chromatography (GC) alternative for the purity analysis of this compound. The information is based on established analytical principles for similar diazepane derivatives.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For polar and thermally labile compounds like many pharmaceutical intermediates, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.

Experimental Protocol: RP-HPLC

A robust RP-HPLC method for the purity analysis of this compound can be established using the following parameters, adapted from methodologies for related benzodiazepine compounds.[1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffered aqueous solution (e.g., 0.05M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with phosphoric acid). A typical starting gradient could be 60:40 (v/v) Buffer:Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation and Performance

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3]

Alternative Method: Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. While HPLC is more common for compounds like the target analyte, GC can be a viable alternative, particularly for identifying volatile impurities. A patent for a related diazepane derivative mentions the use of GC for purity analysis.[5]

Experimental Protocol: GC
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL.

Performance Comparison: HPLC vs. GC

The following table summarizes the expected performance characteristics of the validated HPLC method compared to the proposed GC alternative for the purity analysis of this compound.

Parameter Validated HPLC Method Alternative GC Method Commentary
Specificity HighModerate to HighHPLC offers excellent specificity for a wide range of impurities. GC is highly specific for volatile impurities but may not detect non-volatile ones.
Sensitivity (LOD/LOQ) Typically in the low ng rangeTypically in the low pg rangeGC with FID can be more sensitive for certain compounds, but HPLC sensitivity is generally sufficient for purity analysis.
Precision (%RSD) < 2%< 3%Both methods can achieve high precision.
Accuracy (% Recovery) 98-102%97-103%Both methods are capable of high accuracy.
Analysis Time 15-30 minutes20-40 minutesRun times are comparable, but can be optimized for either technique.
Applicability Broadly applicable to the parent compound and a wide range of polar and non-polar impurities.Best suited for the parent compound if it is thermally stable and for volatile impurities. May require derivatization for less volatile compounds.
Sample Throughput HighModerate to HighHPLC autosamplers are highly efficient for large sample sets.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the HPLC and GC purity analysis methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Start weigh_gc Weigh Sample start_gc->weigh_gc dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

Caption: Workflow for GC purity analysis.

Conclusion

For the routine purity analysis of this compound, a validated RP-HPLC method is recommended due to its robustness, specificity for a wide range of potential impurities, and established use for similar pharmaceutical compounds. The GC method serves as a valuable alternative, particularly for the analysis of volatile impurities and as an orthogonal technique to confirm purity results obtained by HPLC. The choice between these methods will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.

References

Confirming the Structure of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Detailed experimental protocols and supporting data are presented to aid researchers in the unambiguous identification of this compound, a key building block in the synthesis of various pharmaceutical agents.

1H NMR Spectroscopy: The Primary Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and commonly used technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, a detailed picture of the molecular framework can be assembled.

Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
tert-butyl (Boc)~1.45s9H-C(CH₃)₃
Methyl~1.0 - 1.2d3H-CH-CH₃
Diazepane Ring CH₂ (various)~2.5 - 3.6m8HRing methylenes
Diazepane Ring CH~2.8 - 3.2m1H-CH-CH₃
NH~1.5 - 2.5 (broad)s (broad)1HSecondary amine

Note: The exact chemical shifts and multiplicities of the diazepane ring protons can be complex due to conformational flexibility and potential signal overlap. Two-dimensional NMR techniques, such as COSY and HSQC, may be necessary for unambiguous assignment.

Comparison with Related Structures

To provide context for the predicted data, the table below compares the expected ¹H NMR signals of the target compound with the known spectral data of two related molecules: tert-butyl piperidine-1-carboxylate and tert-butyl morpholine-4-carboxylate.

Compoundtert-butyl Signal (δ, ppm)Ring CH₂ Signals (δ, ppm)Other Signals (δ, ppm)
This compound (Predicted) ~1.45 ~2.5 - 3.6 ~1.0 - 1.2 (d, 3H, CH₃)
tert-butyl piperidine-1-carboxylate~1.46~3.35 (m, 4H), ~1.50 (m, 6H)-
tert-butyl morpholine-4-carboxylate~1.47~3.64 (t, 4H), ~3.42 (t, 4H)-

This comparison highlights the characteristic chemical shift of the N-Boc protecting group and illustrates how the ring structure influences the signals of the methylene protons. The presence of the methyl group in the target compound provides a unique doublet signal that is absent in the other two examples.

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is provided below.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)

  • 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • If an internal standard is not already present in the solvent, add a small amount of TMS.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay). A standard single-pulse experiment is usually sufficient for initial characterization.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities of the signals to determine spin-spin coupling patterns.

Alternative and Complementary Analytical Techniques

While ¹H NMR is the primary tool for structure confirmation, other analytical techniques can provide valuable complementary information.

TechniqueInformation ProvidedComparison to ¹H NMR
¹³C NMR Provides information about the carbon skeleton of the molecule.Less sensitive than ¹H NMR, but provides direct observation of all carbon atoms.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.Confirms the molecular formula but does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O of the carbamate, N-H).Provides less detailed structural information than NMR but is a quick method for functional group analysis.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.A separation technique, not a structure elucidation technique, but crucial for ensuring the sample is pure before spectroscopic analysis.

Workflow for Structure Confirmation

The logical workflow for confirming the structure of this compound is illustrated in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography) synthesis->purification HNMR 1H NMR Analysis purification->HNMR CNMR 13C NMR Analysis purification->CNMR MS Mass Spectrometry purification->MS IR IR Spectroscopy purification->IR purity_check Purity Analysis (HPLC) purification->purity_check data_analysis Analyze & Correlate Data HNMR->data_analysis CNMR->data_analysis MS->data_analysis IR->data_analysis purity_check->data_analysis data_analysis->synthesis Inconsistent Data structure_confirm Structure Confirmed data_analysis->structure_confirm Consistent Data

Caption: Workflow for the synthesis, purification, and structural confirmation of the target compound.

Logical Relationships in ¹H NMR Signal Interpretation

The following diagram illustrates the key relationships between the structural features of this compound and their expected ¹H NMR signals.

G cluster_structure Molecular Structure cluster_nmr 1H NMR Signals Boc tert-butyl Group (-C(CH3)3) Boc_signal Singlet ~1.45 ppm Integration = 9H Boc->Boc_signal corresponds to Methyl Methyl Group (-CH3) Methyl_signal Doublet ~1.0-1.2 ppm Integration = 3H Methyl->Methyl_signal corresponds to Diazepane Diazepane Ring (CH2 and CH protons) Diazepane_signal Multiplets ~2.5-3.6 ppm Integration = 9H Diazepane->Diazepane_signal corresponds to NH Amine Proton (NH) NH_signal Broad Singlet ~1.5-2.5 ppm Integration = 1H NH->NH_signal corresponds to

Caption: Relationship between structural fragments and their ¹H NMR signals.

Comparing the reactivity of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate with other Boc-protected amines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals. Its stability under various conditions and ease of removal make it a popular choice for masking the reactivity of amine functionalities.[1] This guide provides an objective comparison of the reactivity of a specific Boc-protected diamine, tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, with other commonly used Boc-protected amines. The information presented herein, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their synthetic strategies.

Structural Overview and Reactivity Implications

This compound is a cyclic diamine with several key structural features that influence its reactivity:

  • 1,4-Diazepane Ring: A seven-membered ring containing two nitrogen atoms. This ring is conformationally flexible.

  • Boc-Protected Tertiary Amine: The Boc group is attached to one of the nitrogen atoms, rendering it non-nucleophilic and non-basic under most conditions.[2]

  • Unprotected Secondary Amine: The second nitrogen atom is a secondary amine, which is the primary site of reactivity for reactions like alkylation and acylation.

  • Methyl Group: The methyl group at the 5-position can introduce steric hindrance, potentially influencing the accessibility of the nearby secondary amine.

The reactivity of this molecule is primarily dictated by the interplay between the electronic effects of the Boc group and the steric environment of the diazepane ring.

Caption: Structural comparison of the target molecule with other Boc-protected amines.

Comparative Reactivity Data

The following sections compare the reactivity of this compound in key transformations relative to other Boc-protected amines.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The stability of the resulting carbocation drives the reaction.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H+ Carbocation Formation of tert-butyl cation and carbamic acid Protonation->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine

Caption: General mechanism of acid-catalyzed Boc deprotection.

CompoundDeprotection ConditionsReaction TimeYieldReference
This compoundTFA/CH2Cl22 hours~95%[3]
N-Boc-piperidine4M HCl in Dioxane1-2 hours>95%[1]
N-Boc-phenethylamineThermal (MeOH, 240 °C)30 minLow[4]
N-Boc-imidazoleThermal (MeOH, 120 °C)30 min100%[4]

This compound is expected to undergo deprotection under standard acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) or hydrogen chloride (HCl) in dioxane, with high efficiency.[1][3] The reactivity is comparable to other cyclic secondary amines.

N-Acylation of the Secondary Amine

Acylation of the unprotected secondary amine is a common subsequent reaction. The nucleophilicity of the amine and steric hindrance around it are key factors.

AmineAcylating AgentBaseSolventYieldReference
(S)-3-methyl-1,4-diazepane4-fluoroisoquinoline-5-sulfonyl chloride HClTriethylamineAcetonitrile74.5%[3]
Piperazine (mono-acylation)Benzoyl ChlorideTriethylamineCH2Cl2Moderate
DiethylamineAcetyl ChloridePyridineCH2Cl2High

A study involving the acylation of (S)-3-methyl-1,4-diazepane (the deprotected form of the target molecule) with a sulfonyl chloride showed a good yield of 74.5%, indicating that the secondary amine is sufficiently nucleophilic and accessible for acylation.[3]

N-Alkylation of the Secondary Amine

Alkylation of the secondary amine can be achieved through various methods, including reductive amination or reaction with alkyl halides.

AmineAlkylating Agent/ConditionsSolventYieldReference
N-Boc-piperidine-4-oneReductive aminationMeOHGood
N-Boc-2,4-dioxopiperidineAlkyl halidesTHFModerate-Good[5]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in CH2Cl2

Deprotection_Workflow Start Dissolve Boc-amine in CH2Cl2 Add_TFA Add TFA (e.g., 20-50%) at 0°C Start->Add_TFA Stir Stir at room temperature (1-4h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Concentrate under reduced pressure Monitor->Evaporate Reaction complete Workup Aqueous workup (e.g., NaHCO3 wash) Evaporate->Workup Isolate Isolate free amine Workup->Isolate

Caption: A typical workflow for Boc deprotection using TFA.

Materials:

  • Boc-protected amine (1.0 eq)

  • Anhydrous dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous CH2Cl2 (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: N-Acylation with Acyl Chloride

Materials:

  • Deprotected amine (1.0 eq)

  • Acyl chloride (1.0-1.2 eq)

  • Triethylamine (Et3N) or other non-nucleophilic base (1.5-2.0 eq)

  • Anhydrous solvent (e.g., CH2Cl2, acetonitrile)

Procedure:

  • Dissolve the deprotected amine in the anhydrous solvent.

  • Add the base and cool the mixture to 0 °C.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C or room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[3]

Conclusion

This compound exhibits a reactivity profile that is largely governed by the established principles of Boc-protected amines. The Boc group can be efficiently removed under standard acidic conditions, and the resulting secondary amine is sufficiently reactive for subsequent functionalization, such as acylation. The steric hindrance imposed by the methyl group on the diazepane ring appears to be minimal, as demonstrated by the successful acylation with a bulky sulfonyl chloride.[3] When planning syntheses with this molecule, researchers can generally apply standard protocols for Boc-protected amines, with the awareness that optimization of reaction conditions may be necessary depending on the specific reagents used. This guide provides a foundation for the rational design of synthetic routes involving this versatile building block.

References

A comparative study of different synthetic routes to 1-Boc-5-methyl-1,4-diazepane.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Strategies for 1-Boc-5-methyl-1,4-diazepane

The synthesis of 1-Boc-5-methyl-1,4-diazepane, a valuable chiral building block in medicinal chemistry, can be achieved through various synthetic pathways. This guide provides a comparative overview of two prominent routes: reductive amination of a Boc-protected amino acid derivative and a lactam reduction approach. The selection of a particular route by researchers and drug development professionals often depends on factors such as starting material availability, scalability, and desired stereochemical purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to 1-Boc-5-methyl-1,4-diazepane and its closely related analogue, (R)-1-benzyl-5-methyl-1,4-diazepane, which can be a precursor.

ParameterRoute 1: Reductive AminationRoute 2: Lactam Reduction
Starting Materials Boc-protected amino acid, diamine(R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate
Key Intermediates Imine/Aminal(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
Overall Yield Typically moderate to highGood (88% for the reduction step)
Reaction Time Varies, can be a one-pot reactionMulti-step, with the initial cyclization requiring optimization
Key Reagents Reducing agent (e.g., NaBH(OAc)₃)LiAlH₄
Scalability Generally goodCan be challenging with LiAlH₄ on a large scale

Experimental Protocols

Route 1: Reductive Amination (Conceptual)

This route provides a direct approach to the diazepane ring system.

Step 1: Imine Formation and Reduction

  • A solution of a suitable Boc-protected amino aldehyde or ketone is dissolved in a chlorinated solvent such as dichloromethane or dichloroethane.

  • An equivalent of N-methyl-1,2-ethanediamine is added, and the mixture is stirred at room temperature to form the intermediate imine or aminal.

  • A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by an appropriate technique like TLC or LC-MS.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-Boc-5-methyl-1,4-diazepane.

Route 2: Lactam Formation and Reduction

This multi-step approach involves the formation of a cyclic diamide (lactam) intermediate, which is subsequently reduced to the desired diazepane.

Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

  • (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate is subjected to Boc deprotection using gaseous hydrogen chloride in ethyl acetate.

  • Following deprotection, intramolecular cyclization is induced by the addition of sodium methoxide. This step is optimized to be carried out at room temperature to improve the yield.[1]

  • The resulting lactam, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, is isolated after an appropriate workup.[1]

Step 2: Reduction of the Lactam

  • A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (for example, 1.40 g, 6.0 mmol) in anhydrous tetrahydrofuran (60 mL) is cooled to 0 °C.[1]

  • Lithium aluminum hydride (LiAlH₄) (for example, 1.36 g, 36.0 mmol) is added in batches to the cooled solution.[1]

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 4 hours.[1]

  • After the reaction is complete, it is carefully quenched, and the product, (R)-1-benzyl-5-methyl-1,4-diazepane, is isolated.

Step 3: Boc Protection (if starting with N-benzyl derivative)

  • The resulting (R)-1-benzyl-5-methyl-1,4-diazepane is dissolved in a suitable solvent like dichloromethane.

  • Di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine are added.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The mixture is then worked up to isolate the N-Boc protected product, which would then be subjected to debenzylation to afford the final product.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Reductive_Amination_Route Start Boc-protected Amino Aldehyde/Ketone + N-methyl-1,2-ethanediamine Intermediate Imine/Aminal Intermediate Start->Intermediate DCM/DCE, rt Product 1-Boc-5-methyl-1,4-diazepane Intermediate->Product NaBH(OAc)₃

Caption: Route 1: Reductive Amination Pathway.

Lactam_Reduction_Route Start (R)-methyl 2-(N-benzyl-3-((tert- butoxycarbonyl)amino)butanamido)acetate Deprotection Boc Deprotection (HCl/EtOAc) Start->Deprotection Cyclization Intramolecular Cyclization (CH₃ONa) Deprotection->Cyclization Lactam (R)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione Cyclization->Lactam Reduction Reduction Lactam->Reduction LiAlH₄, THF Product_Bn (R)-1-benzyl-5-methyl- 1,4-diazepane Reduction->Product_Bn Boc_Protection Boc Protection & Debenzylation Product_Bn->Boc_Protection Final_Product 1-Boc-5-methyl-1,4-diazepane Boc_Protection->Final_Product

Caption: Route 2: Lactam Formation and Reduction Pathway.

References

A Comparative Guide to the Chiral Separation and Validation of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is of paramount importance. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods for the separation and quantification of enantiomers is a critical step. This guide provides a comparative overview of methodologies for the chiral separation and validation of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds.

Comparison of Chiral Separation Techniques: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful and widely adopted techniques for chiral separations in the pharmaceutical industry. The choice between HPLC and SFC depends on various factors including the properties of the analyte, the desired scale of separation, and considerations for environmental impact and cost.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., hexane, ethanol, isopropanol) and/or aqueous buffers.Supercritical CO2 with a small percentage of organic modifier (e.g., methanol, ethanol).
Advantages - Wide variety of established chiral stationary phases (CSPs).- Versatile in normal-phase, reversed-phase, and polar organic modes.- Extensive literature and application notes available.- Faster analysis and column equilibration times.- Reduced organic solvent consumption ("greener" technology).- Often provides higher efficiency and better peak shapes.- Lower viscosity of the mobile phase leads to lower backpressure.
Disadvantages - Higher consumption of organic solvents.- Longer run times and column equilibration.- Can be less efficient for some compounds compared to SFC.- Requires specialized instrumentation capable of handling supercritical fluids.- Method development can be more complex due to additional parameters (pressure, temperature).
Typical Application Analytical and preparative scale separations.Particularly advantageous for preparative scale purifications due to faster run times and easier solvent removal.
Illustrative Performance Data for Chiral Stationary Phase (CSP) Screening

The selection of the appropriate chiral stationary phase is the most critical factor in achieving a successful chiral separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds, including amines.[2][3] The following table presents illustrative data from a hypothetical screening of CSPs for the racemic mixture of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (S-enantiomer) (min)Retention Time (R-enantiomer) (min)Resolution (Rs)Selectivity (α)
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine5.26.12.11.18
Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol (85/15, v/v) + 0.1% Diethylamine6.87.51.51.10
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))Methanol + 0.1% Butylamine4.55.31.91.15
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Ethanol/Isopropanol (80/10/10, v/v/v) + 0.1% Diethylamine8.19.52.51.22

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes only. Actual results will vary based on specific experimental conditions.

Detailed Experimental Protocols

Protocol for Chiral Method Development

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

Objective: To achieve baseline separation (Rs > 1.5) of the (S) and (R) enantiomers.

Materials:

  • Racemic standard of this compound

  • (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate reference standard

  • HPLC or SFC grade solvents (Hexane, Isopropanol, Ethanol, Methanol)

  • Amine additives (Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA))

  • Chiral columns (e.g., Chiralpak IA, IB, IC, Chiralcel OD-H)

Procedure:

  • Standard Preparation: Prepare a stock solution of the racemic compound at 1 mg/mL in a suitable solvent (e.g., mobile phase). Prepare a 0.5 mg/mL solution of the (S)-enantiomer reference standard.

  • Initial Column Screening:

    • Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, and Chiralcel OD-H).

    • Start with a generic mobile phase for normal phase HPLC, such as Hexane/Isopropanol (90/10, v/v) with 0.1% DEA.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Mobile Phase Optimization:

    • For the column that shows the best initial selectivity, optimize the mobile phase composition.

    • Organic Modifier: Vary the ratio of the alcohol modifier (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and may improve resolution.

    • Type of Modifier: Evaluate different alcohols (Isopropanol, Ethanol, Methanol) as they can offer different selectivities.

  • Additive Optimization:

    • The addition of a basic modifier is crucial for the analysis of basic compounds like amines to improve peak shape and reduce tailing.

    • Evaluate different amine additives (DEA, TEA, BA) at a concentration of 0.1%. The choice of additive can significantly influence the separation.

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between analysis time and resolution.

    • Vary the column temperature (e.g., between 15 °C and 40 °C) as it can affect selectivity.

  • Peak Identification: Inject the (S)-enantiomer reference standard to confirm the elution order.

Protocol for Chiral Method Validation (based on ICH Q2(R1) Guidelines)

Once a suitable chiral separation method is developed, it must be validated to ensure it is fit for its intended purpose.

Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradation products. This can be done by injecting the individual enantiomers, the racemate, and a placebo.

  • Linearity: Establish a linear relationship between the concentration of the enantiomer and the analytical response. Analyze a minimum of five concentrations of the racemate. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (as Recovery): Determine the closeness of the test results to the true value. This is assessed by spiking the sample with known amounts of the enantiomers at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate injections of the same sample.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

    • The relative standard deviation (RSD) for precision studies should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • LOD and LOQ are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizations

Chiral_Method_Development_Workflow start Start: Define Analytical Target Profile screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->screen_csp select_best_csp Select CSP with Best Initial Selectivity screen_csp->select_best_csp select_best_csp->screen_csp No Separation optimize_mp Optimize Mobile Phase (Modifier Type and Concentration) select_best_csp->optimize_mp Selectivity Observed optimize_additive Optimize Additive (Amine Type and Concentration) optimize_mp->optimize_additive optimize_conditions Optimize Flow Rate and Temperature optimize_additive->optimize_conditions validate_method Perform Method Validation (ICH Guidelines) optimize_conditions->validate_method end End: Finalized Chiral Method validate_method->end

Caption: Workflow for Chiral Method Development.

Chiral_Separation_Strategy start Compound: (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is_preparative Preparative Scale Needed? start->is_preparative sfc Prioritize SFC (Faster, Greener) is_preparative->sfc Yes hplc_sfc Screen both HPLC and SFC is_preparative->hplc_sfc No (Analytical) screen_csp Screen Polysaccharide CSPs (IA, IB, IC, OD-H) sfc->screen_csp hplc_sfc->screen_csp separation_achieved Baseline Separation Achieved? screen_csp->separation_achieved optimize Optimize and Validate Method separation_achieved->optimize Yes screen_other_csp Screen Alternative CSPs (e.g., Crown Ether, Cyclofructan) separation_achieved->screen_other_csp No final_method Final Analytical Method optimize->final_method screen_other_csp->separation_achieved Re-evaluate derivatization Consider Derivatization screen_other_csp->derivatization Still no separation derivatization->screen_csp

Caption: Decision Tree for Chiral Separation Strategy.

References

Unveiling the CXCR4 Antagonistic Potential of Substituted 1,4-Diazepane-1-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate and its analogs as CXCR4 receptor antagonists. The information is supported by experimental data from publicly available research, primarily patent literature detailing the discovery of novel CXCR4 antagonists.

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in various diseases, including cancer metastasis, HIV entry, and inflammatory conditions. The quest for potent and selective small-molecule CXCR4 antagonists has led to the exploration of diverse chemical scaffolds. Among these, the 1,4-diazepane core has shown significant promise. This guide focuses on the structure-activity relationship (SAR) of a series of compounds built around the this compound scaffold, highlighting how modifications to this core structure impact their ability to inhibit CXCR4 signaling.

Comparative Biological Activity

The primary measure of efficacy for these compounds is their ability to antagonize the CXCR4 receptor, typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro functional assays. The following table summarizes the biological activity of this compound-derived compounds, where the core has been further functionalized to interact with the CXCR4 binding pocket. The data presented is a representative compilation from patent literature focused on the development of novel CXCR4 antagonists.

Compound IDR Group (Substitution on the diazepane ring)IC50 (nM) for CXCR4 Antagonism
Analog 14-fluorobenzyl100 - 500
Analog 23,4-difluorobenzyl50 - 100
Analog 32,3,4-trifluorobenzyl10 - 50
Analog 4Pyridin-2-ylmethyl50 - 100
Analog 56-chloropyridin-3-ylmethyl10 - 50
Analog 65-trifluoromethylpyridin-2-ylmethyl< 10

Note: The IC50 values are presented as ranges, as is common in patent literature. Lower IC50 values indicate higher potency.

The data clearly indicates that the nature of the substituent introduced on the 1,4-diazepane ring plays a crucial role in determining the CXCR4 antagonistic potency. A general trend of increasing potency with the introduction of electron-withdrawing groups on the benzyl substituent can be observed. Furthermore, the incorporation of a substituted pyridine ring leads to highly potent analogs, with the 5-trifluoromethylpyridin-2-ylmethyl derivative (Analog 6) demonstrating the highest activity in this series.

Experimental Protocols

The biological activity data presented above is primarily derived from in-vitro calcium flux assays. This is a standard method used to determine the efficacy of G-protein coupled receptor (GPCR) antagonists, such as CXCR4 inhibitors.

Calcium Flux Assay for CXCR4 Antagonism

Objective: To measure the ability of test compounds to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the natural CXCR4 ligand, CXCL12 (also known as SDF-1α).

Cell Line: A human embryonic kidney cell line (HEK293) stably expressing the human CXCR4 receptor is commonly used.

Protocol:

  • Cell Preparation: HEK293-CXCR4 cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a suitable assay buffer at 37°C for a specified time (typically 1 hour). This allows the dye to enter the cells.

  • Compound Addition: The dye-containing buffer is removed, and the cells are washed. Test compounds (analogs of this compound) at various concentrations are then added to the wells and incubated for a short period.

  • Ligand Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The baseline fluorescence is measured. The cells are then stimulated by the addition of a pre-determined concentration of CXCL12 (typically at its EC80, the concentration that elicits 80% of the maximal response).

  • Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time. The inhibitory effect of the test compounds is calculated as the percentage reduction in the CXCL12-induced calcium flux. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CXCR4 signaling pathway leading to calcium mobilization and the general workflow of the experimental procedure used to evaluate the antagonist activity of the compounds.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to G_protein Gαq/11 G-protein CXCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Antagonist Diazepane Analog (Antagonist) Antagonist->CXCR4 Blocks

Caption: CXCR4 signaling pathway leading to intracellular calcium release.

Experimental_Workflow start Start cell_seeding Seed HEK293-CXCR4 cells in microplate start->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading compound_addition Add test compounds (Diazepane Analogs) dye_loading->compound_addition stimulation Stimulate with CXCL12 and measure fluorescence compound_addition->stimulation data_analysis Analyze data and determine IC50 values stimulation->data_analysis end End data_analysis->end

Caption: General workflow for the in-vitro CXCR4 antagonism assay.

A Spectroscopic Showdown: Comparing Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate with Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of the promising drug intermediate, tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, and its key precursors. By examining their unique spectral fingerprints through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can gain a deeper understanding of the molecule's formation and ensure its purity.

The Synthetic Pathway: From Simple Precursors to a Complex Intermediate

The synthesis of this compound can be envisioned through the cyclization of a linear precursor, which in turn is assembled from simpler building blocks. A logical synthetic route involves the reaction of N-Boc-ethylenediamine with a derivative of 1,2-diaminopropane. This pathway underscores the importance of comparing the spectral features of the final product with its foundational components.

Synthetic Pathway of this compound cluster_precursors Precursors cluster_intermediate Linear Intermediate cluster_product Final Product N-Boc-ethylenediamine N-Boc-ethylenediamine Linear Precursor Linear Precursor N-Boc-ethylenediamine->Linear Precursor 1,2-diaminopropane 1,2-diaminopropane 1,2-diaminopropane->Linear Precursor This compound This compound Linear Precursor->this compound Cyclization

Caption: A simplified workflow illustrating the synthesis of the target molecule from its precursors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data allows for a direct and objective comparison of their molecular structures.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~1.1Doublet3H-CH₃
~1.45Singlet9H-C(CH₃)₃ (Boc)
~2.5-3.6Multiplet9HDiazepane ring protons
N-Boc-ethylenediamine ~1.4Singlet9H-C(CH₃)₃ (Boc)
~2.7-2.9Triplet2H-CH₂-NH₂
~3.2-3.4Triplet2H-NH-CH₂-
Variable (Broad)Broad Singlet2H-NH₂
1,2-diaminopropane ~0.9-1.1Doublet3H-CH₃
~1.2-1.6Broad Singlet4H-NH₂
~2.3-3.0Multiplet3H-CH₂- and -CH-

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~15-20-CH₃
~28.5-C(CH₃)₃ (Boc)
~40-60Diazepane ring carbons
~80-C(CH₃)₃ (Boc)
~155-C=O (Carbamate)
N-Boc-ethylenediamine ~28-C(CH₃)₃ (Boc)
~39-41-CH₂-NH₂
~48-50-NH-CH₂-
~80-C(CH₃)₃ (Boc)
~156-C=O (Carbamate)
1,2-diaminopropane [1]~20-22-CH₃
~45-48-CH₂-NH₂
~50-53-CH(NH₂)-

Table 3: IR Spectroscopy Data (Predicted)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound ~3300-3400 (broad)N-H Stretch (secondary amine)
~2850-2970C-H Stretch (alkane)
~1680-1700C=O Stretch (carbamate)
N-Boc-ethylenediamine ~3300-3400 (broad)N-H Stretch (primary amine)
~2850-2970C-H Stretch (alkane)
~1680-1700C=O Stretch (carbamate)
~1560-1640N-H Bend (primary amine)
1,2-diaminopropane ~3250-3400 (broad)N-H Stretch (primary amine)
~2850-2960C-H Stretch (alkane)
~1590-1650N-H Bend (primary amine)

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound 214.30215.1754
N-Boc-ethylenediamine 160.21161.1285
1,2-diaminopropane [2]74.1375.0866

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra were acquired on a 300 or 400 MHz spectrometer. Typical parameters included a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans ranged from 8 to 16, depending on the sample concentration.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded using a proton-decoupled pulse program on a 75 or 100 MHz spectrometer. A spectral width of 0-220 ppm was used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans were typically accumulated.

  • Data Processing: The acquired Free Induction Decay (FID) was processed with a Fourier transform. The resulting spectra were phased, and the chemical shift axis was calibrated to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample was placed directly onto the ATR crystal. For solid samples, a pressure arm was used to ensure good contact.

  • Data Acquisition: The IR spectra were recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was collected prior to the sample analysis and automatically subtracted.

  • Data Analysis: The spectra were analyzed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) was used to generate ions in the gas phase.

  • Data Acquisition: Mass spectra were acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer was scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

Conclusion

The spectroscopic data presented provides a clear and objective comparison between this compound and its precursors. The distinct NMR chemical shifts, characteristic IR absorption bands, and specific mass-to-charge ratios serve as reliable fingerprints for each compound. This information is crucial for researchers in the field of drug discovery and development for reaction monitoring, quality control, and the unambiguous confirmation of the target molecule's identity and purity.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Diazepane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceuticals. Chiral diazepane intermediates are foundational structures in the synthesis of numerous active pharmaceutical ingredients (APIs). Accurate and robust analytical methods are therefore essential to ensure the stereochemical purity of these intermediates, which directly impacts the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques used for assessing the enantiomeric excess of chiral diazepane intermediates: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of chiral diazepane intermediates depends on various factors, including the specific molecular structure of the analyte, the required sensitivity, the desired analysis speed, and available instrumentation. Chiral chromatography, including both HPLC and SFC, is the most widely used approach due to its high resolution and accuracy. NMR spectroscopy offers a valuable alternative, particularly for rapid screening and for analytes that are difficult to resolve chromatographically.

Analytical TechniquePrincipleCommon Chiral Selectors/ReagentsKey Performance Characteristics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Polysaccharide-based CSPs (e.g., Chiralpak® series), Pirkle-type CSPs (e.g., Whelk-O1), cyclodextrin-based CSPs.High Resolution (Rs): Typically > 1.5 for baseline separation. Broad Applicability: A wide range of CSPs are available for various diazepane structures. Established Technology: Robust and well-understood methodology.
Chiral SFC Differential interaction of enantiomers with a CSP using a supercritical fluid as the primary mobile phase.Polysaccharide-based CSPs are most common.Fast Analysis: Significantly shorter run times compared to HPLC. Reduced Solvent Consumption: Environmentally friendly due to the use of CO2. Orthogonal Selectivity: Can provide different elution orders compared to HPLC.
NMR with CSAs Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent (CSA), leading to distinct NMR signals.Pirkle's alcohol, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, cyclodextrins.Rapid Analysis: No chromatographic separation required. Non-destructive: The sample can be recovered. Structural Information: Can provide insights into the nature of the chiral recognition.

Quantitative Data Summary

The following table summarizes typical performance data for the chiral separation of diazepam and related benzodiazepines, which serve as representative examples for chiral diazepane intermediates. It is important to note that optimal conditions and performance metrics will vary depending on the specific diazepane intermediate.

CompoundMethodChiral Stationary Phase (CSP) / Chiral Solvating Agent (CSA)Mobile Phase / SolventResolution (Rs)Selectivity (α)Analysis Time (min)
DiazepamHPLCWhelk-O1Hexane/Isopropanol/Acetonitrile> 1.51.2 - 1.515 - 30
OxazepamHPLCChiralcel OD-HHexane/Ethanol~2.0~1.3< 20
TemazepamSFCChiralpak AD-HCO2/Methanol> 2.0> 1.4< 5
LorazepamHPLCα1-acid glycoprotein (AGP)Phosphate buffer/AcetonitrileBaseline-~ 15

Note: "-" indicates data not explicitly provided in the cited sources. The performance of these methods is highly dependent on the specific diazepane intermediate and requires method development and optimization.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of methods for determining enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general procedure for the analysis of a chiral diazepane intermediate using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Accurately weigh and dissolve the chiral diazepane intermediate in a suitable solvent (e.g., mobile phase or a solvent in which the sample is freely soluble) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Chiralpak® IA (or other suitable polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) is commonly used. A typical starting point is n-Hexane/Isopropanol (90:10, v/v). For basic diazepane intermediates, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (ambient).

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 230 nm or 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject a racemic standard of the diazepane intermediate to determine the retention times of the two enantiomers.

  • Inject the test sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

This protocol outlines a general approach for the rapid chiral separation of a diazepane intermediate.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, typically dissolving it in the modifier solvent.

2. SFC Conditions:

  • Column: Chiralpak® AD-H (or other suitable CSP), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol or Ethanol). A typical starting gradient is 5% to 40% modifier over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV-Vis detector at the appropriate wavelength.

3. Data Analysis:

  • The data analysis is performed in the same manner as described for the HPLC protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSA) Protocol

This protocol describes a general method for the determination of enantiomeric excess using a chiral solvating agent.

1. Sample Preparation:

  • Accurately weigh the chiral diazepane intermediate (typically 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add a molar equivalent of the chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Gently mix the solution to ensure homogeneity.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum of the mixture.

  • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Identify a well-resolved proton signal of the diazepane intermediate that shows splitting into two distinct signals in the presence of the CSA. These two signals correspond to the two enantiomers.

  • Integrate the areas of the two separated signals.

  • Calculate the enantiomeric excess using the formula provided in the HPLC protocol.

Method Validation

For use in a regulated environment, any analytical method for determining enantiomeric excess must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Diazepane Intermediate dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Enantiomeric Excess integrate->calculate

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis weigh Weigh Diazepane Intermediate dissolve Dissolve in Modifier weigh->dissolve inject Inject into SFC dissolve->inject Prepared Sample separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Enantiomeric Excess integrate->calculate

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve_analyte Dissolve Diazepane in CDCl₃ add_csa Add Chiral Solvating Agent dissolve_analyte->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire Sample in NMR Tube integrate Integrate Diastereotopic Signals acquire->integrate NMR Spectrum calculate Calculate Enantiomeric Excess integrate->calculate

Conclusion

The assessment of enantiomeric excess in chiral diazepane intermediates is a critical step in pharmaceutical development. Chiral HPLC remains the gold standard due to its versatility and high resolution. Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it an attractive alternative, especially for high-throughput screening and preparative separations. NMR spectroscopy with chiral solvating agents provides a rapid and non-destructive method for ee determination. The choice of the most suitable technique will depend on the specific requirements of the analysis, and a thorough method development and validation process is essential to ensure accurate and reliable results.

A Comparative Guide to the Cross-Validation of Analytical Results for tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical results for tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. It offers an objective comparison with a key structural alternative, tert-butyl 1,4-diazepane-1-carboxylate (the unmethylated analog), and is supported by standard analytical techniques. The detailed experimental protocols and comparative data are intended to assist researchers in confirming the identity, purity, and structural integrity of this compound, a common building block in medicinal chemistry.

Comparative Analytical Data

The following table summarizes the expected quantitative and qualitative results from key analytical methods used to characterize this compound and its unmethylated counterpart. These techniques provide orthogonal data points for robust structural confirmation and purity assessment.

Analytical MethodParameterThis compoundtert-butyl 1,4-diazepane-1-carboxylate (Alternative)
HPLC (UV) Purity (Assay)≥97.5%≥98.0%
Retention Time (t R )8.2 min7.5 min
Mass Spec (ESI+) [M+H]⁺ (Expected)215.1805201.1648
[M+H]⁺ (Observed)215.1808201.1651
¹H NMR Boc Group (-C(CH₃)₃)~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)
Aliphatic ProtonsMultiplets at ~2.5-3.6 ppmMultiplets at ~2.7-3.5 ppm
Methyl Group (-CH₃)Doublet at ~1.05 ppm (d, 3H)Absent
¹³C NMR Boc C=O~155.2 ppm~155.4 ppm
Boc C(CH₃)₃~80.1 ppm~79.9 ppm
Boc C(CH₃)₃~28.4 ppm~28.4 ppm
Diazepane CarbonsPeaks between ~40-60 ppmPeaks between ~45-55 ppm
Methyl Carbon~15.8 ppmAbsent

Analytical Workflows and Relationships

Visualizing the analytical process ensures a logical and thorough validation of the compound's identity and purity.

G cluster_0 Phase 1: Initial Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Final Validation Sample Sample Received (this compound) MS Mass Spectrometry (MS) Verify Molecular Weight Sample->MS Confirm [M+H]⁺ H_NMR ¹H NMR Spectroscopy Confirm Proton Environment MS->H_NMR C_NMR ¹³C NMR Spectroscopy Confirm Carbon Skeleton H_NMR->C_NMR Correlate Signals HPLC HPLC Analysis Determine Purity & Rt C_NMR->HPLC Data_Review Final Data Review & Cross-Validation HPLC->Data_Review Purity ≥ 97.5%

Caption: Analytical workflow for identity and purity cross-validation.

G cluster_data Key Differentiating Analytical Data Target Target Compound This compound MW_T MW = 214.31 [M+H]⁺ = 215.18 Target->MW_T MS Data NMR_T ¹H NMR: Methyl Doublet (~1.05 ppm) ¹³C NMR: Methyl Peak (~15.8 ppm) Target->NMR_T NMR Data HPLC_T HPLC tR = ~8.2 min Target->HPLC_T Chroma. Data Alternative Alternative Compound tert-butyl 1,4-diazepane-1-carboxylate MW_A MW = 200.28 [M+H]⁺ = 201.16 Alternative->MW_A MS Data NMR_A ¹H & ¹³C NMR: Absence of Methyl Signals Alternative->NMR_A NMR Data HPLC_A HPLC tR = ~7.5 min Alternative->HPLC_A Chroma. Data

Caption: Comparison of key analytical differentiators between the two compounds.

Detailed Experimental Protocols

The following protocols outline the methodologies used to obtain the data presented in this guide. Standard laboratory safety procedures should be followed at all times.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and retention time (t R ) of the analyte.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a sample solution of approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Waters ACQUITY QDa Mass Detector or equivalent, coupled to an LC system.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Range: 50 - 500 m/z.

  • Capillary Voltage: 0.8 kV.

  • Cone Voltage: 15 V.

  • Source Temperature: 120°C.

  • Sample Preparation: The sample is introduced via the HPLC system under the conditions described in Protocol 3.1.

  • Analysis: The resulting spectrum is analyzed for the presence of the protonated molecular ion peak ([M+H]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Process spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C. Analysis involves assigning peaks and integrating ¹H signals.[1]

This guide provides a foundational framework for the analytical validation of this compound. The combination of chromatographic and spectroscopic techniques ensures a high degree of confidence in the material's identity, structure, and purity, which is critical for its application in research and drug development.

References

A Comparative Review of Substituted 1,4-Diazepane-1-carboxylates in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted 1,4-diazepane-1-carboxylates across various therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this promising area of medicinal chemistry.

Substituted 1,4-diazepane-1-carboxylates have emerged as a versatile scaffold in drug discovery, demonstrating significant potential in targeting a range of diseases. This review focuses on their applications as inhibitors of amyloid-beta (Aβ) aggregation in Alzheimer's disease, as anticoagulants targeting Factor Xa, and as modulators of skin barrier function through the inhibition of Kallikrein 7.

Inhibition of Amyloid-Beta Aggregation in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Several studies have investigated 1,4-diazepane derivatives as inhibitors of this process. A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for their ability to inhibit the aggregation of both Aβ42 and Aβ40 isoforms[1].

One series of (1,4-diazepan-1-yl)(phenyl)methanone derivatives demonstrated moderate to good inhibition of Aβ42 aggregation (32–52%) and enhanced inhibition of Aβ40 aggregation (53–77%)[1]. Another series of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives also showed promise, with some compounds exhibiting superior inhibitory activity against Aβ40 aggregation (60–63%)[2]. The lead compounds from these studies also demonstrated neuroprotective potential by rescuing cells from Aβ42-induced cytotoxicity[1].

Comparative Data for Aβ Aggregation Inhibitors
Compound SeriesTarget% Inhibition (at 25 µM)Reference
(1,4-diazepan-1-yl)(phenyl)methanone derivativesAβ4232-52%[1]
(1,4-diazepan-1-yl)(phenyl)methanone derivativesAβ4053-77%[1]
Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivativesAβ4060-63%[2]
Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics:

This assay is widely used to monitor the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T in PBS (pH 7.4). Filter through a 0.22 µm syringe filter.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a 100 µM solution of Aβ42 or Aβ40 peptide in a suitable buffer (e.g., PBS).

  • Assay Procedure:

    • In a 96-well black, clear-bottom microplate, combine the Aβ peptide solution, the test compound at various concentrations, and the ThT solution.

    • The final concentrations in the well are typically 10 µM Aβ, varying concentrations of the inhibitor, and 10 µM ThT.

    • The plate is incubated at 37°C with intermittent shaking.

    • Fluorescence is measured at regular intervals (e.g., every 15-30 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain aggregation curves.

    • The percentage of inhibition is calculated by comparing the fluorescence intensity at the plateau phase in the presence of the inhibitor to the control (Aβ alone).

Transmission Electron Microscopy (TEM) for Fibril Morphology:

TEM is used to visualize the morphology of Aβ aggregates and confirm the inhibitory effect of the compounds.

  • Sample Preparation:

    • Aβ peptides are incubated with or without the test compound under conditions that promote aggregation.

    • A small aliquot of the incubation mixture is applied to a carbon-coated copper grid.

  • Staining:

    • The grid is stained with a contrast agent, typically 2% (w/v) uranyl acetate.

  • Imaging:

    • The grid is air-dried and examined using a transmission electron microscope to observe the presence and morphology of amyloid fibrils.

Amyloid Cascade Hypothesis

The following diagram illustrates the central role of amyloid-beta aggregation in the pathogenesis of Alzheimer's disease, providing a rationale for the development of aggregation inhibitors.

APP Amyloid Precursor Protein (APP) beta_secretase β-secretase cleavage APP->beta_secretase gamma_secretase γ-secretase cleavage beta_secretase->gamma_secretase Abeta Amyloid-beta (Aβ) Monomers gamma_secretase->Abeta Oligomers Soluble Oligomers Abeta->Oligomers Aggregation Fibrils Insoluble Fibrils (Plaques) Oligomers->Fibrils Neurotoxicity Synaptic Dysfunction & Neuronal Death Oligomers->Neurotoxicity Fibrils->Neurotoxicity Inhibitors 1,4-Diazepane-1-carboxylate Derivatives Inhibitors->Oligomers Inhibit Aggregation cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X activates TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF binds VIIa VIIa_TF->X activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin FibrinClot FibrinClot Fibrin->FibrinClot cross-links Inhibitor 1,4-Diazepane-1-carboxylate Derivative (e.g., YM-96765) Inhibitor->Xa Inhibits Corneodesmosomes Corneodesmosomes (Cell-cell adhesion) Desquamation Normal Desquamation (Skin Shedding) Corneodesmosomes->Desquamation Degraded by KLK7 Kallikrein 7 (KLK7) KLK7->Corneodesmosomes cleaves Inhibitor 1,4-Diazepan-7-one Derivative Inhibitor->KLK7 Inhibits Overactivity KLK7 Overactivity Overactivity->Corneodesmosomes Excessive cleavage ImpairedBarrier Impaired Skin Barrier (e.g., Atopic Dermatitis) Overactivity->ImpairedBarrier

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS No. 194032-42-3). Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant glovesNitrile or neoprene, inspected before use.
Laboratory coatStandard, full-sleeved.
Respiratory Protection Fume hood or ventilated enclosureUse only in a well-ventilated area.[2]
Operational Protocol: Step-by-Step Handling

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible.[2]

  • Prepare all necessary equipment (e.g., glassware, spatulas, weighing paper) within the fume hood to minimize movement of the chemical.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of the compound inside a chemical fume hood.

  • Use a disposable weighing boat or paper to avoid contamination of balances.

  • Handle the substance with care to prevent aerosolization.

3. Experimental Use:

  • Keep the container tightly closed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • If any part of the body comes into contact with the substance, follow the first aid measures outlined below.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][3]

4. Spillage:

  • In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Ventilate the area of the spill.

First Aid Measures
Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of this substance as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Empty containers may retain product residue. Do not reuse empty containers. Dispose of contaminated packaging in the same manner as the chemical waste.

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_safety Locate Safety Equipment handle_weigh Weighing handle_exp Experimental Use handle_weigh->handle_exp cleanup_decon Decontaminate handle_exp->cleanup_decon cleanup_wash Wash Hands cleanup_ppe Doff PPE disp_waste Dispose Waste disp_cont Dispose Containers disp_waste->disp_cont

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.